Amg-650
Description
Structure
3D Structure
Properties
CAS No. |
2410796-79-9 |
|---|---|
Molecular Formula |
C26H34F2N6O4S |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36) |
InChI Key |
KBDGEJDIHZDPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Mechanism of Action of AMG-650 in TP53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-650 (Sovilnesib) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its therapeutic potential in cancers harboring TP53 mutations. Tumors with mutated TP53 often exhibit chromosomal instability (CIN), a state of ongoing numerical and structural chromosome alterations. This compound selectively targets this vulnerability, inducing mitotic catastrophe and subsequent apoptosis in cancer cells, while largely sparing normal, chromosomally stable cells. This guide details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides detailed experimental protocols for key assays used to elucidate the mechanism of action of this compound.
Introduction: Targeting Chromosomal Instability in TP53 Mutant Cancers
The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in TP53 are the most frequent genetic alterations in human cancers, occurring in over 50% of all tumors.[1] Loss of p53 function leads to genomic instability, including chromosomal instability (CIN), which is a hallmark of many aggressive cancers.[2]
Cells with CIN are characterized by a high rate of chromosome mis-segregation during mitosis. To survive and proliferate, these cells become dependent on specific cellular machinery that helps to manage the chaotic mitotic environment. One such critical protein is the kinesin family member 18A (KIF18A).
KIF18A is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis. While KIF18A is largely dispensable for normal cell division, cancer cells with CIN exhibit a heightened dependency on its function to prevent lethal mitotic errors.[3] This dependency presents a therapeutic window for selective targeting of cancer cells.
This compound is a potent and selective inhibitor of the ATPase activity of KIF18A.[2] By inhibiting KIF18A, this compound disrupts the precise control of chromosome movement during mitosis in CIN-positive cells, leading to a cascade of events that culminates in cell death.
Core Mechanism of Action in TP53 Mutant Cells
The primary mechanism of action of this compound in TP53 mutant cancer cells is the induction of mitotic catastrophe. This process is initiated by the inhibition of KIF18A's motor function, which leads to a series of distinct cellular events:
-
Disruption of Chromosome Congression: KIF18A is essential for dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of KIF18A by this compound results in hyper-dynamic chromosome movements and a failure of proper chromosome congression.[4]
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to achieve stable bipolar attachment to the mitotic spindle activates the SAC, a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached.[4] This leads to a prolonged mitotic arrest.
-
Induction of Multipolar Mitosis and Mitotic Catastrophe: In chromosomally unstable cells, which often have an abnormal number of centrosomes, the prolonged mitotic arrest and destabilized spindle caused by KIF18A inhibition frequently lead to the formation of multipolar spindles.[1] Segregation of chromosomes on these multipolar spindles results in massive aneuploidy and genomic chaos, a state known as mitotic catastrophe.
-
Apoptosis: Following mitotic catastrophe, the cell's apoptotic machinery is engaged, leading to programmed cell death. This is evidenced by the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP.[1]
Signaling Pathway Diagram
Caption: this compound inhibits KIF18A, leading to mitotic catastrophe and apoptosis in TP53 mutant cells.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity against TP53 mutant cancer cell lines in a variety of preclinical assays.
Table 1: In Vitro Activity of this compound in TP53 Mutant Cell Lines
| Cell Line | Cancer Type | TP53 Status | Assay | Endpoint | Value (µM) | Citation(s) |
| OVCAR-3 | Ovarian | Mutant | KIF18A ATPase | IC50 | 0.053 | [2] |
| OVCAR-3 | Ovarian | Mutant | Mitotic Index Assay (MIA) | EC50 | 0.068 | [2] |
| OVCAR-3 | Ovarian | Mutant | Nuclear Count Assay | EC50 | 0.070 | [2] |
| HCC-1806 | Breast | Mutant | Cell Growth Inhibition | IC50 | Data not publicly available | [1] |
| MDA-MB-157 | Breast | Mutant | Cell Growth Inhibition | IC50 | Data not publicly available | [1] |
Note: Specific IC50 values for cell growth inhibition in HCC-1806 and MDA-MB-157 cells for this compound are not publicly available, but these cell lines were shown to be sensitive to KIF18A inhibition.[1]
Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Tumor Regression | Citation(s) |
| This compound | 4 | Dose-dependent | - | [2] |
| This compound | 6 | Dose-dependent | - | [2] |
| This compound | 8 | Dose-dependent | - | [2] |
| This compound | 10 | Dose-dependent | Durable regression (up to 52 days) | [2] |
| This compound | 30 | Dose-dependent | Durable regression (up to 70 days) | [2] |
| This compound | 100 | Dose-dependent | Durable regression (up to 70 days) | [2] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the proliferation and viability of TP53 mutant cancer cell lines.
Methodology:
-
Cell Seeding: Seed TP53 mutant cancer cells (e.g., OVCAR-3, HCC-1806, MDA-MB-157) in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.
Mitotic Index Assay (Flow Cytometry)
Objective: To quantify the percentage of cells in mitosis following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Immunostaining: Rehydrate the cells in PBS and permeabilize with 0.25% Triton X-100 in PBS. Block with 1% BSA in PBS and then incubate with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10).
-
Secondary Antibody and DNA Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the DNA with propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of cells positive for the mitotic marker represents the mitotic index.
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.
Methodology:
-
Cell Culture on Coverslips: Seed cells on glass coverslips in a 24-well plate and treat with this compound or vehicle control for 16-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 1% BSA. Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a centromere marker (e.g., CREST).
-
Secondary Staining and Mounting: Wash and incubate with fluorescently labeled secondary antibodies. Counterstain DNA with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.
Caption: A general workflow for the preclinical evaluation of this compound.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a TP53 mutant cancer xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant OVCAR-3 cells (5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally, once daily (q.d.), at the desired doses (e.g., 4, 6, 8, 10, 30, 100 mg/kg).[2] The vehicle control group receives the formulation vehicle.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of TP53 mutant cancers by exploiting their inherent chromosomal instability. Its mechanism of action, centered on the inhibition of the mitotic kinesin KIF18A, leads to selective mitotic catastrophe and apoptosis in cancer cells. The preclinical data strongly support the continued clinical development of this compound as a targeted therapy for this patient population with high unmet medical need. Further research will continue to refine the patient selection biomarkers and explore potential combination therapies to enhance the efficacy of KIF18A inhibition.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Sovilnesib: A Technical Whitepaper on the Discovery and Synthesis of a First-in-Class KIF18A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sovilnesib (formerly AMG-650) is a first-in-class, orally bioavailable, selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein essential for regulating chromosome positioning and alignment during mitosis.[4] Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN), a common feature of aggressive tumors such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[5][6] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Sovilnesib, intended for professionals in the field of oncology drug development.
Discovery of Sovilnesib
The discovery of Sovilnesib originated from a high-throughput screening campaign aimed at identifying inhibitors of KIF18A.[3] The rationale was to target a mitotic vulnerability specific to cancer cells. KIF18A plays a critical role in maintaining the integrity of the bipolar spindle during cell division.[7] Cancer cells with high levels of CIN are particularly dependent on KIF18A to manage the chaotic genomic environment and successfully complete mitosis.[5][7] Therefore, inhibiting KIF18A was hypothesized to selectively induce cell death in these chromosomally unstable cancer cells while sparing healthy, chromosomally stable cells.[5]
The initial screening led to the identification of lead compounds that were subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties. This effort culminated in the discovery of Sovilnesib (this compound) by Amgen.[3][8] In February 2023, Volastra Therapeutics in-licensed Sovilnesib to continue its clinical development.[9]
Caption: Workflow for the discovery and development of Sovilnesib.
Chemical Synthesis
The synthesis of Sovilnesib and its analogs involves key chemical reactions, including nucleophilic aromatic substitution (SNAr) and amide bond formation.[10][11] A representative synthetic route, based on disclosed syntheses of similar KIF18A inhibitors, is outlined below. The core scaffold is assembled by coupling two key fragments.
The synthesis generally proceeds as follows:
-
Fragment A Synthesis: A substituted aminopyrimidine is prepared. For example, a nucleophilic aromatic substitution reaction between a di-chlorinated pyrimidine (B1678525) and an amine like 4,4-difluoropiperidine (B1302736) can be performed.[10]
-
Fragment B Synthesis: A substituted benzoic acid derivative is prepared.
-
Amide Coupling: The two fragments are joined via an amide coupling reaction. This is typically achieved by activating the carboxylic acid of Fragment B (e.g., by converting it to an acid chloride) and then reacting it with the amine of Fragment A.[11]
-
Final Modification: Further modifications, such as copper-catalyzed cross-coupling reactions, can be used to install the final desired substituents.[11]
Caption: Generalized synthetic strategy for Sovilnesib.
Mechanism of Action
Sovilnesib functions by selectively inhibiting the ATPase activity of KIF18A.[3] This motor protein utilizes the energy from ATP hydrolysis to move along microtubules.[4] In mitosis, KIF18A's primary role is to suppress microtubule dynamics at the plus-ends, which is crucial for the proper alignment of chromosomes at the metaphase plate.[12]
By inhibiting KIF18A, Sovilnesib disrupts this delicate process. The consequences in chromosomally unstable cancer cells are profound:
-
Chromosome Misalignment: Chromosomes fail to align correctly at the metaphase plate.[4]
-
Mitotic Checkpoint Activation: The cell's internal surveillance, the spindle assembly checkpoint, is activated due to the improper chromosome alignment, leading to a prolonged mitotic arrest.[4]
-
Cell Death (Apoptosis): Unable to resolve the mitotic errors, the cancer cells ultimately undergo programmed cell death.[4]
Sovilnesib binds to a hydrophobic, allosteric pocket located between the α4 and α6 helices of the KIF18A motor domain.[6][13] This binding prevents the necessary conformational changes for its motor function. Treatment with Sovilnesib has been shown to cause the KIF18A protein to relocalize from the microtubule plus-ends to the spindle poles, phenocopying the effects of certain KIF18A mutations.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 3. | BioWorld [bioworld.com]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. preclinicalpivot.org [preclinicalpivot.org]
- 8. sovilnesib (AMG 650) / Amgen, BeOne Medicines, Volastra Therap [delta.larvol.com]
- 9. volastratx.com [volastratx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of KIF18A in Chromosomal Instability and Cancer Progression: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin Family Member 18A (KIF18A), a mitotic kinesin, has emerged as a critical player in the maintenance of chromosomal stability and a high-priority target in oncology. This motor protein's primary function is to suppress kinetochore microtubule dynamics, ensuring proper chromosome alignment at the metaphase plate. In normal, healthy cells, KIF18A is not essential for proliferation. However, a hallmark of many aggressive cancers is chromosomal instability (CIN), a state of persistent chromosome mis-segregation. Tumors with high CIN are exquisitely dependent on KIF18A for their survival, creating a therapeutic window for targeted therapies. This guide provides a comprehensive overview of KIF18A's role in cancer, detailing its mechanism of action, expression across various malignancies, and the consequences of its inhibition, along with detailed experimental protocols for its study.
KIF18A: The Guardian of Mitotic Fidelity
KIF18A is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[1] During mitosis, it accumulates at the plus ends of kinetochore microtubules, where it dampens their dynamic instability.[2] This "braking" action is crucial for suppressing the oscillatory movements of chromosomes, allowing them to congress and align correctly at the metaphase plate.[2] Loss of KIF18A function leads to hyper-dynamic microtubules, resulting in severe chromosome congression defects and a failure to satisfy the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are properly attached to the spindle before anaphase onset.[3]
KIF18A Overexpression: A Common Feature in Cancer
Pan-cancer analyses of gene expression databases such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project have revealed that KIF18A is significantly upregulated at the mRNA level in a wide array of solid tumors compared to their normal tissue counterparts.[4][5][6] This overexpression is often correlated with higher tumor grade, advanced stage, and poor patient prognosis.[4]
Table 1: KIF18A mRNA Expression in Various Cancers (TCGA and GTEx Data)
| Cancer Type | Abbreviation | KIF18A Expression Status |
| Bladder Urothelial Carcinoma | BLCA | Upregulated[4] |
| Breast Invasive Carcinoma | BRCA | Upregulated[4] |
| Cervical Squamous Cell Carcinoma | CESC | Upregulated[4] |
| Cholangiocarcinoma | CHOL | Upregulated[4] |
| Colon Adenocarcinoma | COAD | Upregulated[4] |
| Esophageal Carcinoma | ESCA | Upregulated[4] |
| Glioblastoma Multiforme | GBM | Upregulated[4] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[4] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated[4] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated[4] |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated[4] |
| Lung Adenocarcinoma | LUAD | Upregulated[4][7] |
| Lung Squamous Cell Carcinoma | LUSC | Upregulated[4] |
| Pancreatic Adenocarcinoma | PAAD | Upregulated[4] |
| Prostate Adenocarcinoma | PRAD | Upregulated |
| Rectum Adenocarcinoma | READ | Upregulated[4] |
| Stomach Adenocarcinoma | STAD | Upregulated[4] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated[4] |
This table represents a summary of findings from pan-cancer analyses. Expression levels can vary within cancer subtypes.
Chromosomal Instability and Synthetic Lethality with KIF18A Inhibition
Chromosomally unstable cancer cells are particularly vulnerable to the loss of KIF18A function. This synthetic lethal relationship forms the basis of KIF18A-targeted cancer therapy.[8] Inhibition of KIF18A in CIN-high cancer cells leads to a cascade of catastrophic mitotic events, including:
-
Prolonged Mitotic Arrest: The inability to properly align chromosomes activates the spindle assembly checkpoint, trapping the cells in mitosis.[3][6]
-
Multipolar Spindle Formation: The hyper-dynamic microtubules can lead to the formation of abnormal spindle structures with more than two poles.[2]
-
Chromosome Missegregation: Failure to correct attachment errors results in an unequal distribution of chromosomes to daughter cells.
-
Apoptosis: The sustained mitotic arrest and accumulation of mitotic errors ultimately trigger programmed cell death.[6]
This selective killing of CIN-high cancer cells while sparing normal, chromosomally stable cells provides a promising therapeutic window for KIF18A inhibitors.[8]
Table 2: IC50 Values of KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian Cancer | 70 | [5] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 90 | [9] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 540 | [9] |
| ATX020 | AU565 | Breast Cancer | 130 | [9] |
| ATX020 | A2780 (CIN-low) | Ovarian Cancer | >10,000 | [9] |
| ATX020 | OVK18 (CIN-low) | Ovarian Cancer | >10,000 | [9] |
Signaling Pathways Involving KIF18A
The regulation and downstream effects of KIF18A are integrated into complex signaling networks that are often dysregulated in cancer.
Upstream Regulation by JNK/c-Jun
Studies have identified the JNK1/c-Jun signaling pathway as a key upstream regulator of KIF18A expression. Activated JNK1 phosphorylates the transcription factor c-Jun, which then binds to the KIF18A promoter and enhances its transcription. This pathway has been implicated in cervical tumorigenesis.
Downstream Effects on Akt and MMP Signaling
Emerging evidence suggests that KIF18A can influence key pathways involved in cell survival, invasion, and metastasis, such as the Akt and matrix metalloproteinase (MMP) pathways. In some cancers, KIF18A expression has been linked to the activation of Akt, a central node in cell survival signaling. Furthermore, KIF18A may contribute to cancer cell invasion and metastasis by upregulating the expression of MMPs, such as MMP-9, which are enzymes that degrade the extracellular matrix.[10]
References
- 1. High kinesin family member 18A expression correlates with poor prognosis in primary lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF18A antibody Immunohistochemistry, Western HPA039484 [sigmaaldrich.com]
- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinesin Family Member 18A (KIF18A) Contributes to the Proliferation, Migration, and Invasion of Lung Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of AMG-650 (Sovilnesib): A KIF18A Inhibitor for Chromosomally Unstable Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for AMG-650 (sovilnesib), a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. This compound is being investigated for the treatment of advanced solid tumors characterized by chromosomal instability (CIN), a common feature of aggressive cancers. This document details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows.
Core Mechanism of Action
This compound selectively targets the kinesin-like protein KIF18A, a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[1][2][3][4] In cancer cells with high levels of chromosomal instability and often TP53 mutations, there is a heightened dependency on KIF18A to ensure proper chromosome segregation and prevent mitotic catastrophe.[4][5] By inhibiting the ATPase activity of KIF18A, this compound disrupts this process, leading to mitotic errors such as multipolar spindles, which ultimately triggers apoptotic cell death in these vulnerable cancer cells.[6][7][8] This targeted approach aims to selectively eliminate cancer cells while sparing normal, chromosomally stable cells.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against KIF18A in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| KIF18A MT-ATPase Motor Activity | IC50 | 48 nM | Biochemical Assay | [6][7][9] |
| KIF18A Inhibition | IC50 | 0.053 µM (53 nM) | ATPase Activity Assay | [10] |
| KIF18A Inhibition | IC50 | 0.071 µM (71 nM) | Biochemical Assay | [11] |
| Mitotic Index Assay (MIA) | EC50 | 0.068 µM (68 nM) | OVCAR-3 | [10] |
| Nuclear Count Assay | EC50 | 0.070 µM (70 nM) | OVCAR-3 | [10] |
In Vivo Efficacy in Solid Tumor Models
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models, demonstrating dose-dependent efficacy and durable tumor regressions.
| Animal Model | Cancer Type | Treatment | Efficacy | Reference |
| OVCAR-3 Xenograft | High-Grade Serous Ovarian Cancer | 4, 6, 8, 10, 30, 100 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition. | [10] |
| OVCAR-3 Xenograft | High-Grade Serous Ovarian Cancer | 10, 30, 100 mg/kg, p.o., q.d. | Durable tumor regressions (up to 52, 70, and 70 days, respectively). | [10][12] |
| Ovarian and Breast CDX/PDX Models | Ovarian and Breast Cancer | Continuous once-daily dosing | Robust anti-cancer activity with evidence of durable tumor regressions. | [6][7] |
| Pediatric PDX Models | Osteosarcoma (6 models) | 100 mg/kg, p.o., for 21 days | No objective responses observed. | [2] |
| Pediatric PDX Models | Rhabdomyosarcoma (15 models) | 100 mg/kg, p.o., for 21 days | One model achieved a complete response. | [2] |
Pharmacokinetic Profile
Pharmacokinetic studies in multiple preclinical species have shown that this compound possesses favorable properties, including good oral bioavailability and a long half-life.
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) | Reference |
| Mouse | 10 | p.o. | 88 | 0.15 | 1.64 | 9.12 | 4.00 | [8][10] |
| Rat | 10 | p.o. | 49 | 0.19 | 1.72 | 5.33 | 3.36 | [8][10] |
| Dog | 2 | p.o. | 62 | 0.066 | 1.67 | 6.00 | 0.95 | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KIF18A MT-ATPase Motor Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting the microtubule-stimulated ATPase activity of the KIF18A motor protein.
Methodology:
-
Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, and a phosphate (B84403) detection reagent.
-
Procedure:
-
The assay is performed in a 384-well plate format.
-
A serial dilution of this compound is pre-incubated with the KIF18A enzyme.
-
The reaction is initiated by the addition of microtubules and ATP.
-
The mixture is incubated at room temperature to allow for ATP hydrolysis by KIF18A.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric detection reagent.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the ATPase activity (IC50) is calculated from the dose-response curve.
Cell-Based Assays: Mitotic Index and Nuclear Count
Objective: To assess the anti-proliferative and antimitotic activity of this compound in cancer cell lines.
Methodology:
-
Cell Line: OVCAR-3 human ovarian cancer cells, known to have TP53 mutation and CCNE1 amplification.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 96 and 144 hours).[11]
-
For Mitotic Index Assay (MIA): Cells are fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a nuclear counterstain (e.g., DAPI).
-
For Nuclear Count Assay: Cells are fixed and stained with a nuclear counterstain.
-
High-content imaging is used to quantify the percentage of mitotic cells (MIA) or the total number of nuclei (Nuclear Count Assay).
-
-
Data Analysis: The effective concentration that causes a 50% increase in the mitotic index or a 50% reduction in cell number (EC50) is determined.
In Vivo OVCAR-3 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human ovarian cancer xenograft model.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: OVCAR-3 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumor growth is monitored, and when tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[3]
-
Treatment Administration: this compound is administered orally (p.o.) once daily (q.d.) at various dose levels. The control group receives the vehicle.[8]
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly). Body weight and general health of the animals are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a defined treatment period. Tumor growth inhibition and regression are calculated.
The following diagram outlines the general workflow for the OVCAR-3 xenograft studies.
Combination Therapy
Preclinical evidence suggests that combining this compound with other anti-cancer agents could enhance its therapeutic effect. Notably, the combination of this compound with the PARP inhibitor Olaparib has been shown to enhance anti-cancer activity compared to either single agent alone in BRCA1- and CCNE1-altered tumor models.[6][7]
Conclusion
The preclinical data for this compound (sovilnesib) demonstrate its potential as a potent and selective inhibitor of KIF18A with significant anti-tumor activity in solid tumor models characterized by chromosomal instability. Its favorable pharmacokinetic profile supports oral administration. These promising findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with advanced solid tumors.[1][13][14][15]
References
- 1. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 2. preclinicalpivot.org [preclinicalpivot.org]
- 3. benchchem.com [benchchem.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Portico [access.portico.org]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mayo.edu [mayo.edu]
The Effect of AMG-650 on Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-650, also known as Sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in regulating chromosome positioning and ensuring the integrity of the bipolar mitotic spindle, particularly in chromosomally unstable (CIN) cancer cells which often exhibit an over-reliance on this motor protein for successful cell division.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on mitotic spindle assembly. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to KIF18A and its Role in Mitosis
KIF18A is a plus-end directed motor protein of the kinesin-8 family that localizes to the plus-ends of kinetochore microtubules.[1][6] Its primary function is to dampen microtubule dynamics, which is crucial for the precise alignment of chromosomes at the metaphase plate.[1][4] In chromosomally unstable cancer cells, which are often characterized by aneuploidy and supernumerary centrosomes, KIF18A is essential for suppressing the formation of lethal multipolar spindles and ensuring a bipolar cell division.[1][4][7] The inhibition of KIF18A's ATPase activity disrupts its motor function, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis in these vulnerable cancer cells.[8][9]
Mechanism of Action of this compound
This compound selectively inhibits the microtubule-dependent ATPase activity of KIF18A.[6] Structural studies have revealed that this compound binds to an allosteric pocket at the interface of the KIF18A motor domain and α-tubulin. This binding prevents the conformational changes necessary for ATP hydrolysis and translocation along the microtubule.
The inhibition of KIF18A by this compound leads to a cascade of events that disrupt mitotic spindle assembly and function:
-
Disruption of KIF18A Localization: this compound treatment causes the mislocalization of KIF18A from the plus-ends of kinetochore microtubules to an accumulation at the spindle poles.[10] This prevents KIF18A from performing its crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.
-
Increased Chromosome Oscillations and Congression Failure: Without the dampening effect of KIF18A at the microtubule plus-ends, chromosomes exhibit increased oscillations and fail to properly align at the metaphase plate.[9]
-
Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of kinetochores to the mitotic spindle activates the SAC, leading to a prolonged mitotic arrest.
-
Induction of Multipolar Spindles: In chromosomally unstable cancer cells, which often have an amplified number of centrosomes, the inhibition of KIF18A leads to the formation of multipolar spindles.[1][7] This is a key mechanism of this compound's selective cytotoxicity in these cells.
-
Apoptosis: The sustained mitotic arrest and the formation of aberrant mitotic spindles ultimately trigger the apoptotic cell death pathway.
Signaling Pathway of this compound Action
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data reported for this compound's in vitro and in vivo activities.
Table 1: In Vitro Inhibitory and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| KIF18A ATPase Activity IC50 | 71 nM | Biochemical Assay | [1] |
| 53 nM | ATPase Activity Assays | [2] | |
| 48 nM | KIF18A MT-ATPase motor activity | ||
| 83 nM | Kinesin ATPase Assay (ADP-Glo™) | [6] | |
| Mitotic Index Assay EC50 | 68 nM | OVCAR-3 (TP53-mutant, CCNE1-amplified) | [2] |
| Nuclear Count Assay EC50 | 70 nM | OVCAR-3 (TP53-mutant, CCNE1-amplified) | [2] |
| Anti-proliferative Activity | Dose-dependent inhibition | Various cancer cell lines (0-10 pM, 96 & 144h) | [11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| OVCAR-3 Xenografts (mice) | 10, 30, 100 mg/kg p.o. q.d. | Dose-dependent tumor growth inhibition and durable tumor regressions. | [2] |
| Pediatric Solid Tumor PDX models | 100 mg/kg p.o. for 21 days | Limited antitumor activity in osteosarcoma. Some activity in rhabdomyosarcoma and Ewing sarcoma models. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitotic spindle assembly. These protocols are based on published information and standard laboratory practices.
KIF18A ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein in the presence of microtubules.
Principle: The rate of ATP hydrolysis is determined by quantifying the amount of ADP produced over time using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay reagents
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, combine the assay buffer, microtubules, and this compound dilutions.
-
Initiate the reaction by adding a mixture of KIF18A and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence with a plate reader.
-
Calculate the percent inhibition of ATPase activity for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle, chromosomes, and centrosomes in cells treated with this compound to assess effects on spindle morphology.
Principle: Cells are fixed and permeabilized, then stained with specific primary antibodies against cellular components (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes). Fluorescently labeled secondary antibodies are then used for visualization by microscopy. DNA is counterstained to visualize chromosomes.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, HeLa)
-
This compound
-
Glass coverslips
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS with 0.1% Tween-20
-
Primary antibodies: anti-α-tubulin, anti-γ-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope. Analyze for spindle morphology (bipolar vs. multipolar), chromosome alignment, and centrosome number and position.
Mitotic Index Assay
This assay quantifies the percentage of cells in a population that are in the mitotic phase of the cell cycle after treatment with this compound.
Principle: Mitotic cells can be identified by their condensed chromatin and the presence of a mitotic spindle. This can be visualized by staining for a mitosis-specific marker, such as phosphorylated Histone H3 (pH3), or by morphological assessment of DAPI-stained nuclei.
Materials:
-
Cancer cell lines
-
This compound
-
Multi-well plates
-
Fixation and permeabilization reagents (as in 4.2)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate.
-
Treat cells with a dose range of this compound for a set time period.
-
Fix, permeabilize, and block the cells as described for immunofluorescence.
-
Incubate with anti-phospho-Histone H3 antibody, followed by a fluorescent secondary antibody and DAPI staining.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of pH3-positive cells and the total number of cells (DAPI-stained nuclei).
-
Calculate the Mitotic Index: (Number of pH3-positive cells / Total number of cells) x 100%.
-
Determine the EC50 value for the induction of mitotic arrest.
Experimental Workflow Visualization
References
- 1. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Kif18A uses a microtubule binding site in the tail for plus-end localization and spindle length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. KIF18A-IN-7 | Microtubule(Tubulin) | 2914878-00-3 | Invivochem [invivochem.com]
- 7. Suppressing Anaphase-Promoting Complex/Cyclosome–Cell Division Cycle 20 Activity to Enhance the Effectiveness of Anti-Cancer Drugs That Induce Multipolar Mitotic Spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule stabilization triggers the plus-end accumulation of Kif18A/kinesin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Sovilnesib: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovilnesib (formerly AMG-650) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis. In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division. Inhibition of KIF18A's ATPase activity by Sovilnesib disrupts chromosome congression, leading to a prolonged mitotic arrest mediated by the Spindle Assembly Checkpoint (SAC). This sustained arrest ultimately triggers apoptotic cell death, making KIF18A a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the in vitro studies of Sovilnesib on various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.
Data Presentation
The anti-proliferative activity of Sovilnesib has been evaluated in various cancer cell lines, with a particular focus on those with high chromosomal instability, such as certain ovarian and triple-negative breast cancers. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics for quantifying the drug's potency.
| Compound | Assay Type | Cell Line | Cancer Type | IC50/EC50 (nM) |
| Sovilnesib (this compound) | Biochemical (MT-ATPase activity) | - | - | 48 |
| Sovilnesib (this compound) | Biochemical (ATPase activity) | - | - | 53 |
| Sovilnesib (this compound) | Anti-proliferative | OVCAR-3 | Ovarian Cancer | 70 |
Note: Comprehensive IC50 data for Sovilnesib across a wide panel of cancer cell lines is not yet publicly available. The provided data is based on specific preclinical studies.
Signaling Pathway and Experimental Workflow
The mechanism of action of Sovilnesib and a typical experimental workflow for its in vitro characterization are depicted in the following diagrams.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sovilnesib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sovilnesib (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sovilnesib in complete culture medium. A typical starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest Sovilnesib concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sovilnesib or vehicle.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Sovilnesib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Sovilnesib on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Sovilnesib
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Sovilnesib at desired concentrations (e.g., 1x and 5x IC50) for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Sovilnesib.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Sovilnesib
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Sovilnesib for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blot Analysis
Objective: To detect changes in the expression of key mitotic and apoptotic proteins following Sovilnesib treatment.
Materials:
-
Cancer cell lines
-
Sovilnesib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP, anti-KIF18A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Sovilnesib, wash with cold PBS, and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize protein levels to a loading control like GAPDH.
-
Immunofluorescence Staining of Mitotic Spindles
Objective: To visualize the effect of Sovilnesib on mitotic spindle morphology and chromosome alignment.
Materials:
-
Cancer cell lines
-
Sovilnesib
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with Sovilnesib.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA and permeabilize with Triton X-100.
-
-
Staining:
-
Block non-specific binding and incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.
-
AMG-650 (Sovilnesib): A Technical Guide on its Therapeutic Potential in Ovarian and Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-650, also known as sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] This motor protein plays a critical role in regulating chromosome positioning during cell division.[2] Cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors including subsets of ovarian and breast cancer, exhibit a heightened dependency on KIF18A for mitotic progression.[3] this compound selectively targets this vulnerability, leading to mitotic errors, such as multipolar spindles, and subsequent apoptotic cell death in cancer cells, while largely sparing normal, chromosomally stable cells.[4] Preclinical studies have demonstrated potent anti-proliferative activity in ovarian and breast cancer models, both as a single agent and in combination with other targeted therapies.[1][5] this compound is currently under clinical investigation in patients with advanced solid tumors, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3]
Mechanism of Action: Targeting Chromosomal Instability
KIF18A is a plus-end directed motor protein that localizes to kinetochore microtubules and is essential for the precise alignment of chromosomes at the metaphase plate.[2] In chromosomally unstable cancer cells, which often harbor TP53 mutations, the mitotic process is under increased stress. These cells become critically dependent on KIF18A to prevent lethal mitotic errors.[3]
This compound selectively inhibits the ATPase activity of KIF18A, disrupting its motor function.[2] This inhibition leads to a cascade of events within the cancer cell:
-
Disrupted Chromosome Congression: Inhibition of KIF18A prevents the proper alignment of chromosomes at the metaphase plate.
-
Spindle Assembly Checkpoint (SAC) Activation: The misalignment of chromosomes activates the SAC, a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[5]
-
Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis.
-
Multipolar Spindle Formation and Apoptosis: In cancer cells with a high degree of chromosomal instability, this prolonged mitotic arrest often results in the formation of multipolar spindles and ultimately, apoptotic cell death.[5]
This selective targeting of a cancer-specific vulnerability provides a promising therapeutic window for this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against KIF18A and robust anti-proliferative effects in cancer cell lines with features of chromosomal instability.
| Assay Type | Cell Line | Parameter | Value | Reference |
| ATPase Activity | - | IC50 | 0.053 µM | [2] |
| Mitotic Index Assay (MIA) | OVCAR-3 (Ovarian) | EC50 | 0.068 µM | [2] |
| Nuclear Count Assay | OVCAR-3 (Ovarian) | EC50 | 0.070 µM | [2] |
| Anti-proliferative Activity | Breast Cancer Cell Lines | - | Active at double-digit nM concentrations | [5] |
In Vivo Efficacy
In vivo studies using xenograft models have shown significant anti-tumor activity of this compound.
| Model | Treatment | Dose | Outcome | Reference |
| OVCAR-3 Xenograft | This compound (oral, q.d.) | 4, 6, 8, 10, 30, 100 mg/kg | Dose-dependent tumor growth inhibition | [2] |
| OVCAR-3 Xenograft | This compound (oral, q.d.) | 10, 30, 100 mg/kg | Durable tumor regressions | [2] |
| Ovarian & Breast CDX/PDX | This compound (oral, q.d.) | Well-tolerated doses | Robust anti-cancer activity with durable tumor regressions | [5] |
Combination Therapy with Olaparib (B1684210)
Preclinical evidence suggests that the combination of this compound with the PARP inhibitor olaparib enhances anti-cancer activity in BRCA1- and CCNE1-altered tumor models.[5] This provides a strong rationale for exploring this combination in clinical settings, particularly for ovarian and breast cancers where PARP inhibitors are already a standard of care. Quantitative data on the synergistic effects are not yet publicly available.
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of KIF18A inhibitors like this compound.
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.
Materials:
-
Recombinant human KIF18A motor domain
-
Microtubules (polymerized from tubulin)
-
This compound (or other test compounds) in DMSO
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the KIF18A motor domain and microtubules to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percent inhibition of ATPase activity against the compound concentration.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Ovarian (e.g., OVCAR-3) and breast cancer cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the drug concentration.
OVCAR-3 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.[6][7][8]
Materials:
-
OVCAR-3 human ovarian cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Harvest OVCAR-3 cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally, once daily (q.d.), at the desired dose levels. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as a measure of general health and toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Analyze the data to determine the effect of this compound on tumor growth inhibition and regression.
Clinical Development
This compound (sovilnesib) is currently in Phase 1 clinical trials for adult patients with advanced solid tumors.[3] The primary objectives of these studies are to evaluate the safety, tolerability, maximum tolerated dose (MTD), and/or the recommended Phase 2 dose (RP2D).[3] Key patient populations being enrolled in expansion cohorts include those with:
-
Triple-Negative Breast Cancer (TNBC)
-
High-Grade Serous Ovarian Cancer (HGSOC), including platinum-resistant disease
-
Solid tumors with documented TP53 mutations
Future Directions
The development of this compound represents a promising new approach for the treatment of cancers with high levels of chromosomal instability. Future research and clinical development will likely focus on:
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Combination Strategies: Further investigation of combination therapies, such as with PARP inhibitors, to enhance efficacy and overcome potential resistance mechanisms.
-
Expansion to Other CIN-High Cancers: Exploring the potential of this compound in other cancer types characterized by chromosomal instability.
Conclusion
This compound (sovilnesib) is a first-in-class KIF18A inhibitor with a novel mechanism of action that selectively targets the inherent vulnerability of chromosomally unstable cancer cells. The robust preclinical data in ovarian and breast cancer models, coupled with its oral bioavailability, position this compound as a promising therapeutic agent. Ongoing clinical trials will be crucial in defining its safety and efficacy profile in patients and its ultimate role in the treatment of these challenging malignancies.
References
- 1. volastratx.com [volastratx.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Sovilnesib (AMG-650): A Preclinical and Early Clinical Development Overview
A Technical Whitepaper for Researchers and Drug Development Professionals
Notice: As of December 2025, detailed quantitative results from the early clinical trials of Sovilnesib (AMG-650) have not been publicly disclosed. This document provides a comprehensive summary of the available preclinical data and the design of the ongoing clinical investigations.
Introduction
Sovilnesib (formerly this compound) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] It is being developed for the treatment of solid tumors characterized by chromosomal instability (CIN), a hallmark of many aggressive cancers.[3][4] Tumors with high levels of CIN, often associated with mutations in the TP53 gene, are particularly dependent on KIF18A for mitotic progression, creating a therapeutic window for selective targeting.[5] Sovilnesib is currently in Phase 1 clinical development.[6]
Mechanism of Action
Sovilnesib selectively inhibits the ATPase activity of the KIF18A motor protein.[2][3] KIF18A plays a crucial role in suppressing the dynamic movements of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting KIF18A, Sovilnesib disrupts this fine-tuned regulation, leading to severe chromosome misalignment, activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells with high CIN.[3][4]
Signaling Pathway and Cellular Consequences of KIF18A Inhibition
Caption: Mechanism of Action of Sovilnesib in Chromosomally Unstable (CIN+) Cancer Cells.
Preclinical Data
In Vitro Activity
Sovilnesib has demonstrated potent and selective inhibitory activity against KIF18A in various preclinical assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| KIF18A MT-ATPase Activity | - | IC50 | 48 nM | [3] |
| Mitotic Index Assay (MIA) | OVCAR-3 | EC50 | 0.068 µM | [1] |
| Nuclear Count Assay | OVCAR-3 | EC50 | 0.070 µM | [1] |
In Vivo Efficacy
In vivo studies using xenograft models have shown significant anti-tumor activity of Sovilnesib at well-tolerated doses.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mice | OVCAR-3 Xenograft | 10, 30, 100 mg/kg p.o. q.d. | Dose-dependent tumor growth inhibition and durable tumor regressions. | [1] |
| Mice | OVCAR-3 Xenograft | Not Specified | Sustained pharmacodynamic response (pH3 mitotic marker) for 24 hours. | [3] |
| Mice | Pediatric PDX Models | 100 mg/kg p.o. for 21 days | Limited activity in osteosarcoma; some activity in rhabdomyosarcoma and Ewing sarcoma. | [6][7] |
Preclinical Pharmacokinetics
Sovilnesib has shown favorable pharmacokinetic properties in preclinical species.
| Species | Administration | Key Findings | Reference |
| Mouse | 10 mg/kg p.o. | Good oral exposure (AUC = 125 µM x h). | [1] |
| Multiple Preclinical Species | Oral | Low clearance, long half-life, and good oral bioavailability. | [3][4] |
Experimental Protocols
OVCAR-3 Xenograft Efficacy Study
-
Animal Model: Female nude mice.
-
Tumor Implantation: OVCAR-3 cells are implanted subcutaneously.
-
Tumor Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: Sovilnesib is administered orally (p.o.) once daily (q.d.) at specified dose levels. The control group receives a vehicle.
-
Endpoints: The study is terminated when tumors in the control group reach a specific size or after a set duration. Animal body weight and overall health are monitored throughout the study. Tumor growth inhibition and regression are the primary efficacy endpoints.[2]
Mitotic Index Assay (MIA)
-
Cell Culture: OVCAR-3 cells are seeded in plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of Sovilnesib or vehicle control for a specified period (e.g., 24 hours).
-
Cell Fixation and Staining: Cells are fixed and stained with antibodies against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., DAPI).
-
Imaging and Analysis: High-content imaging is used to quantify the percentage of cells in mitosis (mitotic index) for each treatment condition.
-
Data Analysis: The EC50 value, the concentration at which a 50% increase in the mitotic index is observed, is calculated.[1]
Early Clinical Trial Program
Sovilnesib is being investigated in early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
Phase 1 Dose-Escalation and Expansion Study (NCT04293094)
This first-in-human, multicenter, open-label study was designed to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of Sovilnesib.[5] The study included a dose-exploration phase followed by a dose-expansion phase.[8]
-
Patient Population: Adults with locally advanced or metastatic solid tumors with TP53 mutations, triple-negative breast cancer (TNBC), high-grade serous ovarian cancer (HGSOC), or serous-like endometrial cancers.[5]
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), treatment-emergent adverse events (TEAEs), and serious adverse events (SAEs).[8]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and pharmacokinetic parameters (Cmax, Tmax, AUC).[8]
-
Status: Completed.[9]
Phase 1b Dose Optimization Study (NCT06084416)
This is a randomized, Phase 1b study designed to establish the RP2D of Sovilnesib specifically in patients with advanced high-grade serous ovarian cancer.[10][11]
-
Patient Population: Patients with platinum-resistant or refractory high-grade serous ovarian cancer, fallopian tube cancer, or primary peritoneal cancer.[10][11]
-
Study Design: A two-part, adaptive multi-cohort design to assess safety, tolerability, PK, and efficacy at multiple dose levels in parallel.[11]
-
Status: Recruiting.[9]
Clinical Trial Workflow
Caption: Generalized Workflow for the Early Phase Clinical Trials of Sovilnesib.
Conclusion and Future Directions
Sovilnesib (this compound) is a promising, first-in-class KIF18A inhibitor with a clear mechanism of action and robust preclinical activity in chromosomally unstable cancer models. The ongoing early-phase clinical trials are critical for establishing its safety, pharmacokinetic profile, and preliminary efficacy in human subjects. The results of these trials, particularly the identification of a recommended Phase 2 dose and the initial signals of anti-tumor activity, are eagerly awaited by the oncology community. Future development will likely focus on identifying predictive biomarkers to select patients most likely to benefit from KIF18A inhibition and exploring combination strategies, such as with PARP inhibitors, to enhance therapeutic efficacy.[3]
References
- 1. ASCO25: Volastra announces first-in-human data for KIF18A inhibitor [clinicaltrialsarena.com]
- 2. volastratx.com [volastratx.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. volastratx.com [volastratx.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. preclinicalpivot.org [preclinicalpivot.org]
- 8. researchgate.net [researchgate.net]
- 9. ASCO Meetings [meetings.asco.org]
- 10. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of AMG-650 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of AMG-650 (sovilnesib), a first-in-class, orally bioavailable small molecule inhibitor of the kinesin family member 18A (KIF18A). This compound selectively targets cancer cells with chromosomal instability (CIN) and TP53 mutations, a common feature in various solid tumors.[1][2][3] By inhibiting KIF18A, this compound disrupts mitotic progression in these vulnerable cancer cells, leading to mitotic errors and subsequent apoptosis.[1][4] This document outlines detailed protocols for assessing the pharmacokinetics and anti-tumor efficacy of this compound in murine xenograft models, presents key preclinical data in a structured format, and illustrates the underlying signaling pathway and experimental workflows.
Introduction
KIF18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[2][5] Cancer cells exhibiting chromosomal instability often display a heightened dependency on KIF18A for survival. This compound exploits this vulnerability by selectively inhibiting the ATPase activity of KIF18A, leading to potent anti-proliferative effects in chromosomally unstable cancer cell lines.[1][6] Preclinical studies have demonstrated robust anti-tumor activity of this compound in various mouse xenograft models, including those for ovarian, breast, and pediatric solid tumors, at well-tolerated doses.[6][7] These protocols are designed to guide researchers in replicating and expanding upon these pivotal preclinical findings.
Data Presentation
Preclinical Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) |
| Mouse | 10 | p.o. | 88 | 0.15 | 1.64 | 9.12 | 4.00 |
| Rat | 10 | p.o. | 49 | 0.19 | 1.72 | 5.33 | 3.36 |
| Dog | 2 | p.o. | 62 | 0.066 | 1.67 | 6.00 | 0.95 |
Data sourced from preclinical studies.[1][5]
In Vivo Anti-Tumor Efficacy of this compound in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | p.o., q.d. | Progressive tumor growth |
| This compound | 10 | p.o., q.d. | Durable tumor regression for up to 52 days |
| This compound | 30 | p.o., q.d. | Durable tumor regression for up to 70 days |
| This compound | 100 | p.o., q.d. | Durable tumor regression for up to 70 days |
p.o. = oral administration; q.d. = once daily. Data from studies in mice bearing OVCAR-3 cancer xenografts.[5]
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits KIF18A, leading to mitotic catastrophe in CIN cancer cells.
Experimental Protocols
Murine Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model.
Materials:
-
This compound formulated for oral administration.[1]
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).[1]
-
Human cancer cell line with known CIN and TP53 mutation status (e.g., OVCAR-3 for ovarian cancer).[1][5]
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[1]
-
Standard animal housing and husbandry equipment.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Efficacy Assessment:
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound formulated for oral administration.[1]
-
Naïve mice (e.g., C57BL/6 or CD-1, 6-8 weeks old).[1]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).[1]
-
LC-MS/MS or other appropriate bioanalytical method for drug quantification.[1]
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice (n=3-4 mice per time point).[1]
-
-
Blood Sampling:
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy evaluation of this compound in a mouse xenograft model.
Conclusion
The provided protocols and data offer a robust framework for the in vivo investigation of this compound. These studies are crucial for elucidating the efficacy, pharmacokinetic properties, and mechanism of action of this novel KIF18A inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the continued preclinical and clinical development of this compound as a promising therapeutic for chromosomally unstable cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 3. AMG650 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | 2410796-79-9 | Benchchem [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. preclinicalpivot.org [preclinicalpivot.org]
Application Notes and Protocols for Sovilnesib in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sovilnesib (also known as AMG-650), a potent and selective inhibitor of the mitotic kinesin KIF18A, in various cell culture-based assays. Sovilnesib is under development for the treatment of solid tumors with chromosomal instability (CIN), such as certain types of ovarian and triple-negative breast cancer.[1][2][3]
Mechanism of Action
Sovilnesib targets the ATPase activity of Kinesin Family Member 18A (KIF18A), a motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] In cancer cells with high levels of chromosomal instability, there is a heightened dependency on KIF18A to ensure proper chromosome segregation and cell division. By inhibiting KIF18A, Sovilnesib disrupts this process, leading to mitotic errors, prolonged mitotic arrest, and ultimately, apoptotic cell death in these vulnerable cancer cells.[3] This selective action makes KIF18A an attractive therapeutic target.
Data Presentation
The following table summarizes the available quantitative data on the anti-proliferative activity of Sovilnesib and other KIF18A inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) |
| Sovilnesib (this compound) | OVCAR-3 | Ovarian Cancer | Nuclear Count Assay | 0.070 |
| Sovilnesib (this compound) | - | Biochemical Assay | ATPase Activity | 0.071 |
| AM-1882 | MDA-MB-157 | Breast Cancer | Cell Count | ~0.05 |
| AM-1882 | OVCAR-3 | Ovarian Cancer | Cell Count | ~0.03 |
| AM-0277 | HCC-1806 | Breast Cancer | Cell Count | ~0.5 |
| AM-0277 | BT-549 | Breast Cancer | Cell Count | ~0.4 |
Note: Data for AM-1882 and AM-0277 are included to provide a broader context of KIF18A inhibitor activity, as extensive public data for Sovilnesib across multiple cell lines is limited.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of Sovilnesib Stock Solution
-
Solvent: Sovilnesib is soluble in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability and Proliferation Assay (MTT-based)
This protocol is for determining the dose-dependent effect of Sovilnesib on cell viability and for calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sovilnesib stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sovilnesib in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Sovilnesib concentration well (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sovilnesib.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Sovilnesib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Sovilnesib on cell cycle progression, specifically to quantify mitotic arrest.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sovilnesib stock solution (10 mM in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Sovilnesib at various concentrations (e.g., 0.1 µM, 0.5 µM, and 1 µM) or a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.
-
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the effects of Sovilnesib on mitotic spindle morphology and chromosome alignment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sovilnesib stock solution (10 mM in DMSO)
-
24-well plate with sterile glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate to achieve 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Treat the cells with Sovilnesib at a concentration known to induce mitotic arrest (e.g., 250 nM) or a vehicle control (DMSO) for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
DNA Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Carefully mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of mitotic cells, observing spindle morphology (e.g., bipolar vs. multipolar), chromosome alignment at the metaphase plate, and centrosome number.
-
Quantify the percentage of cells with abnormal mitotic spindles.
-
References
Techniques for Measuring KIF18A Inhibition by AMG-650: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a plus-end directed mitotic kinesin, is a critical regulator of chromosome alignment during cell division.[1] In chromosomally unstable (CIN) cancer cells, there is a heightened dependence on KIF18A for successful mitosis, making it a compelling therapeutic target.[2][3] AMG-650 (also known as Sovilnesib) is a first-in-class, orally bioavailable small molecule inhibitor of KIF18A.[2][4] It selectively targets the ATPase activity of the KIF18A motor domain, leading to mitotic errors and subsequent apoptotic cell death in CIN cancer cells.[5][6] Preclinical data have demonstrated potent anti-proliferative effects and robust anti-tumor activity in various cancer models.[2][5]
These application notes provide detailed protocols for key in vitro and in vivo assays to measure the inhibition of KIF18A by this compound, aiding researchers in the evaluation of this and other KIF18A inhibitors.
Data Presentation
Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 (ATPase activity) | 0.048 µM (48 nM) | Purified KIF18A Motor Domain | [6] |
| Biochemical Assay | IC50 (ATPase activity) | 0.053 µM (53 nM) | Purified KIF18A Motor Domain | [7] |
| Biochemical Assay | IC50 (ATPase activity) | 0.071 µM (71 nM) | Purified KIF18A Motor Domain | [8] |
| Cellular Assay | EC50 (Mitotic Index) | 0.068 µM (68 nM) | OVCAR-3 (Ovarian Cancer) | [7] |
| Cellular Assay | EC50 (Nuclear Count) | 0.070 µM (70 nM) | OVCAR-3 (Ovarian Cancer) | [7][9] |
| Cellular Assay | Anti-proliferative Activity | Dose-dependent | Various Cancer Cell Lines | [8] |
In Vivo Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) | Reference |
| Mouse | 10 | p.o. | 88 | 0.15 | 1.64 | 9.12 | 4.00 | [7] |
| Rat | 10 | p.o. | 49 | 0.19 | 1.72 | 5.33 | 3.36 | [7] |
| Dog | 2 | p.o. | 62 | 0.066 | 1.67 | 6.00 | 0.95 | [7] |
Signaling Pathway and Mechanism of Action
KIF18A is essential for the precise positioning of chromosomes at the metaphase plate. Its inhibition by this compound disrupts this process, leading to mitotic checkpoint activation, spindle abnormalities, and ultimately, cell death in cancer cells with chromosomal instability.
Figure 1. This compound inhibits KIF18A, leading to mitotic errors and apoptosis.
Experimental Protocols
KIF18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the direct inhibitory effect of this compound on the ATPase activity of the KIF18A motor domain.
Materials:
-
Purified human KIF18A motor domain
-
Microtubules
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add KIF18A motor domain and microtubules to the assay wells.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the KIF18A ATPase assay.
Cell Proliferation (Nuclear Count) Assay
This cell-based assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium
-
This compound
-
96-well or 384-well clear-bottom plates
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
-
High-content imaging system
Procedure:
-
Seed cells into plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 or 96 hours).[9]
-
Fix the cells with PFA.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Count the number of nuclei per well using image analysis software.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the vehicle control and determine the EC50 value.
Mitotic Index Assay
This assay quantifies the percentage of cells in mitosis following treatment with this compound.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium
-
This compound
-
96-well or 384-well clear-bottom plates
-
Hoechst 33342 stain
-
Antibody against a mitotic marker (e.g., phospho-histone H3 (pHH3))
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Seed cells into plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for a suitable time to induce mitotic arrest (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against pHH3.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Identify and count the total number of cells (Hoechst positive) and the number of mitotic cells (pHH3 positive).
-
Calculate the mitotic index (% of pHH3 positive cells) for each concentration.
-
Determine the EC50 for mitotic arrest.
In Vivo Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., OVCAR-3)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).[5]
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.[5]
-
Measure tumor volume and body weight 2-3 times per week.[5]
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., IHC for pHH3).[5]
-
Plot tumor growth curves and assess for tumor growth inhibition or regression.[7]
Figure 3. Workflow for an in vivo xenograft study.
Conclusion
The techniques described provide a comprehensive framework for the preclinical evaluation of KIF18A inhibitors like this compound. These assays, spanning from biochemical to in vivo models, are crucial for characterizing the potency, mechanism of action, and therapeutic potential of this new class of anti-cancer agents. The successful implementation of these protocols will generate the necessary data to support further development and clinical investigation.
References
- 1. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. AMG650 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of KIF18A Following AMG-650 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF1A is a plus-end directed motor protein that plays a crucial role in the alignment of chromosomes at the metaphase plate during mitosis.[1][2][3][4] Its overexpression has been documented in various cancers, correlating with tumor progression and poor prognosis.[1][2][3][4][5] AMG-650 (sovilnesib) is a potent and selective inhibitor of the KIF18A motor protein's ATPase activity.[6][7][8][9] Inhibition of KIF18A with this compound disrupts chromosome congression, leading to mitotic arrest and subsequent apoptosis in chromosomally unstable cancer cells.[6][10] A key cellular effect of this compound is the mislocalization of KIF18A from the metaphase plate to the spindle poles.[10][11][12][13] This application note provides a detailed protocol for the immunohistochemical (IHC) detection of KIF18A in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound, enabling the assessment of target engagement and pharmacodynamic effects.
Signaling Pathway and Drug Mechanism
KIF18A is a motor protein essential for the precise alignment of chromosomes during cell division. This compound inhibits the ATPase activity of KIF18A, which is necessary for its movement along microtubules. This inhibition leads to the protein's accumulation at the spindle poles, disrupting the formation of a proper metaphase plate and ultimately triggering cell cycle arrest and apoptosis in cancer cells that are dependent on KIF18A for proliferation.
Experimental Protocols
I. Specimen Preparation and Fixation
For optimal results, tissues should be fixed in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature immediately after collection. Following fixation, tissues should be processed through a series of graded alcohols and xylene and embedded in paraffin (B1166041) wax.[14][15][16]
II. Immunohistochemistry Staining Protocol for KIF18A
This protocol is designed for FFPE tissue sections.
Reagents and Materials:
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer:
-
Sodium Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) OR
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBS-T)
-
Hydrogen Peroxide Block (3% H2O2 in methanol (B129727) or water)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Anti-KIF18A antibody (see Table 1 for recommended antibodies)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Humidified chamber
-
Coplin jars
-
Microscope slides
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). The choice between citrate and Tris-EDTA buffer may depend on the specific antibody used (see Table 1).[19]
-
Pre-heat the antigen retrieval solution to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-KIF18A primary antibody in blocking buffer to the recommended concentration (see Table 1).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.[18]
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and xylene.
-
Mount a coverslip using a permanent mounting medium.[18]
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide a summary of recommended antibodies and a template for recording experimental data.
Table 1: Recommended Anti-KIF18A Antibodies for Immunohistochemistry
| Antibody ID | Host Species | Clonality | Validated Applications | Recommended Dilution for IHC-P | Antigen Retrieval |
| Abcam ab251863 | Rabbit | Polyclonal | IHC-P, WB, ICC/IF | 1:20 | Heat-mediated, Citrate buffer pH 6.0 |
| Proteintech 19245-1-AP | Rabbit | Polyclonal | IHC, WB, IF, IP, ELISA | 1:200 - 1:400 | Heat-mediated, Tris-EDTA buffer pH 9.0 |
| Invitrogen PA5-58808 | Rabbit | Polyclonal | IHC, WB | 1:50 - 1:200 | Heat-mediated |
| Sigma-Aldrich HPA039484 | Rabbit | Polyclonal | IHC | 1:50 - 1:200 | Heat-mediated |
Table 2: Experimental Data Recording Template
| Sample ID | Treatment Group (e.g., Vehicle, this compound Dose) | Staining Intensity Score (0-3+) | Percentage of Positive Cells (%) | KIF18A Localization (Metaphase Plate/Spindle Poles/Cytoplasmic) |
Data Analysis and Interpretation
-
Staining Intensity and Distribution:
-
Qualitatively assess the intensity of KIF18A staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Quantify the percentage of KIF18A-positive cells within the tumor.
-
Image analysis software can be used for more objective quantification of staining intensity (e.g., H-score).[20][21]
-
-
Subcellular Localization Analysis:
-
The primary expected effect of this compound is a change in KIF18A subcellular localization in mitotic cells.[10][11][12][13]
-
In vehicle-treated samples, KIF18A should be concentrated at the metaphase plate in cells undergoing mitosis.
-
In this compound-treated samples, KIF18A is expected to be mislocalized to the spindle poles.
-
Carefully examine the staining pattern in cells with condensed chromosomes (mitotic figures) to determine the localization of KIF18A.
-
Quantify the percentage of mitotic cells showing KIF18A localization at the metaphase plate versus the spindle poles in each treatment group.
-
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking of endogenous peroxidase and non-specific binding sites.
-
Optimize primary and secondary antibody concentrations.
-
Increase the stringency of wash steps.
-
-
Weak or No Staining:
-
Verify the integrity of the primary antibody and its suitability for IHC.
-
Optimize the antigen retrieval method (buffer and incubation time/temperature).
-
Increase the primary antibody concentration or incubation time.
-
-
Tissue Detachment:
-
Use positively charged slides.
-
Ensure proper tissue fixation and processing.
-
Be gentle during wash steps.
-
By following this detailed protocol, researchers can reliably assess the in-situ effects of this compound on KIF18A, providing valuable insights into drug efficacy and mechanism of action in preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression of KIF18A Is Associated with Increased Tumor Stage and Cell Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TH [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 17. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 18. youtube.com [youtube.com]
- 19. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
- 20. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Sovilnesib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovilnesib (formerly AMG-650) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics at the kinetochore-microtubule interface during mitosis.[4][5] Specifically, KIF18A is essential for the precise alignment of chromosomes at the metaphase plate.[6] Inhibition of KIF18A's ATPase activity disrupts this process, leading to improper chromosome congression and activation of the spindle assembly checkpoint (SAC).[6][7] This results in a prolonged mitotic arrest, which can ultimately lead to apoptotic cell death, particularly in chromosomally unstable cancer cells that are highly dependent on KIF18A for survival.[8][9]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by Sovilnesib using flow cytometry with propidium (B1200493) iodide (PI) staining. This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Mechanism of Action of Sovilnesib
Sovilnesib targets the motor domain of KIF18A, inhibiting its ATPase activity. This prevents the proper functioning of KIF18A in dampening the oscillations of chromosomes as they align at the metaphase plate. The resulting failure in chromosome congression activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase, a state of mitotic arrest.[9][10] This prolonged arrest can trigger downstream apoptotic pathways, making KIF18A an attractive target for cancer therapy, especially in tumors exhibiting chromosomal instability.[8]
Data Presentation
The following table summarizes representative quantitative data from a cell cycle analysis experiment in high-grade serous ovarian cancer (HGSOC) cell lines treated with a KIF18A inhibitor. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of mitotic arrest.
Table 1: Effect of a KIF18A Inhibitor on Cell Cycle Distribution in HGSOC Cell Lines [4]
| Cell Line | Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| OVCAR3 | Control (Vehicle) | 55% | 25% | 20% |
| KIF18A Inhibitor (0.25 µM) | 40% | 24% | 36% | |
| OVCAR8 | Control (Vehicle) | 60% | 20% | 20% |
| KIF18A Inhibitor (0.25 µM) | 52% | 24% | 24% |
Experimental Protocols
This section provides a detailed methodology for treating cultured cancer cells with Sovilnesib and subsequent analysis of cell cycle distribution by flow cytometry.
Materials
-
Sovilnesib (or other KIF18A inhibitor)
-
Appropriate cancer cell line (e.g., OVCAR3, HeLa)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Cell Culture and Drug Treatment
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that allows for exponential growth during the treatment period (typically 50-60% confluency at the time of treatment). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Sovilnesib Preparation: Prepare a stock solution of Sovilnesib in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of Sovilnesib or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting: Following treatment, collect both the culture medium (which may contain floating apoptotic cells) and the adherent cells. To detach adherent cells, wash with PBS and then add Trypsin-EDTA.
-
Washing: Combine the collected medium and trypsinized cells, and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The inclusion of RNase A is crucial to degrade RNA and ensure that PI staining is specific to DNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Gating and Data Collection: Collect data for at least 10,000 events per sample. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity. The first peak will represent cells in the G0/G1 phase (2N DNA content), the second peak will represent cells in the G2/M phase (4N DNA content), and the region between these two peaks will represent cells in the S phase. Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.
Visualizations
Signaling Pathway of Sovilnesib-Induced Cell Cycle Arrest
References
- 1. volastratx.com [volastratx.com]
- 2. Suppressing Anaphase-Promoting Complex/Cyclosome–Cell Division Cycle 20 Activity to Enhance the Effectiveness of Anti-Cancer Drugs That Induce Multipolar Mitotic Spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-650 in Cancer Research
Inducing Synthetic Lethality in Chromosomally Unstable Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AMG-650, also known as Sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] It represents a targeted therapy approach that exploits the concept of synthetic lethality to selectively eliminate cancer cells characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors.[4][5][6] KIF18A plays a critical role in regulating chromosome alignment at the metaphase plate during mitosis.[1] Cancer cells with high levels of CIN are particularly dependent on KIF18A to ensure proper chromosome segregation and survival. By inhibiting KIF18A, this compound disrupts this process, leading to mitotic errors, activation of the mitotic checkpoint, cell cycle arrest, and ultimately, apoptotic cell death in these cancer cells, while largely sparing normal, chromosomally stable cells.[1][7] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with TP53 mutations, which are often associated with CIN.[1][8]
Mechanism of Action
This compound selectively inhibits the microtubule-dependent ATPase activity of the KIF18A motor protein.[7][9] The inhibitor binds to an allosteric pocket at the interface of the KIF18A motor domain and α-tubulin.[9] This inhibition phenocopies the effects of genetic knockdown or knockout of KIF18A.[7] The disruption of KIF18A function leads to improper chromosome alignment, resulting in mitotic checkpoint activation, the formation of multipolar spindles, and ultimately apoptosis.[7] This selective targeting of a vulnerability in CIN-positive cancer cells is the basis for the synthetic lethal effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| KIF18A MT-ATPase IC50 | 48 nM | Biochemical Assay | [7][9] |
| KIF18A IC50 | 0.071 µM | Biochemical Assay | [2] |
| Mitotic Index Assay EC50 | 0.068 µM | OVCAR-3 cells (TP53-mutant, CCNE1-amplified) | [3] |
| Nuclear Count Assay EC50 | 0.070 µM | OVCAR-3 cells (TP53-mutant, CCNE1-amplified) | [3] |
Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model
| Dose (p.o., q.d.) | Outcome | Duration of Effect | Reference |
| 10 mg/kg | Durable tumor regression | Up to 52 days | [3] |
| 30 mg/kg | Durable tumor regression | Up to 70 days | [3] |
| 100 mg/kg | Durable tumor regression | Up to 70 days | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound.
References
- 1. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Unleashing the Power of Synthetic Lethality: Augmenting Treatment Efficacy through Synergistic Integration with Chemotherapy Drugs | MDPI [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mayo.edu [mayo.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Xenograft Models in Testing AMG-510 (Sotorasib) Anti-Tumor Activity
Note: Information available for "AMG-650" is scarce. It is highly probable that this is a typographical error for AMG-510 (Sotorasib) , a well-documented and clinically approved KRAS G12C inhibitor.[1][2] The following application notes and protocols are based on the extensive preclinical data available for AMG-510.
Introduction
AMG-510 (Sotorasib) is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[3][4] The KRAS G12C mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[5] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the persistent activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), which promotes cellular proliferation and survival.[5][6] AMG-510 covalently binds to the cysteine residue of the G12C mutant, trapping KRAS in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling.[1][5]
Xenograft models, particularly cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are indispensable tools for the preclinical evaluation of AMG-510.[7][8] These models allow for the in vivo assessment of anti-tumor efficacy, investigation of pharmacokinetic/pharmacodynamic (PK/PD) relationships, and exploration of potential resistance mechanisms.
KRAS G12C Signaling Pathway and AMG-510 Mechanism of Action
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its accumulation in the active state and continuous downstream signaling.[5] AMG-510 selectively binds to the inactive, GDP-bound form of KRAS G12C, preventing its activation.[3][5]
Data Presentation: Summary of Preclinical Xenograft Studies
The anti-tumor activity of AMG-510 has been demonstrated in various preclinical xenograft models. The data below is a representative summary based on published studies.
Table 1: Efficacy of Single-Agent AMG-510 in CDX Models
| Cell Line | Cancer Type | Mouse Strain | AMG-510 Dose (mg/kg, p.o.) | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|---|---|
| NCI-H358 | NSCLC | Nude | 30 - 100 | Once Daily (QD) | Dose-dependent tumor regression | [8][10] |
| MIA PaCa-2 | Pancreatic | Nude | 100 | Once Daily (QD) | Significant tumor growth inhibition | [11] |
| CT-26 (murine) | Colorectal | BALB/c | 200 | Once Daily (QD) | Tumor regression |[11] |
Table 2: Combination Therapy in Xenograft Models
| Xenograft Model | Combination Agent | AMG-510 Dose (mg/kg, p.o.) | Key Finding | Reference |
|---|---|---|---|---|
| NCI-H358 (NSCLC) | Afatinib (HER Kinase Inhibitor) | Minimally efficacious dose | Enhanced anti-tumor activity | [12] |
| NCI-H358 (NSCLC) | Palbociclib (CDK4/6 Inhibitor) | Minimally efficacious dose | Enhanced anti-tumor activity | [12] |
| CRC PDX Model | Panitumumab (anti-EGFR mAb) | Not specified | Enhanced anti-tumor activity | [12] |
| NCI-H358 (NSCLC) | Trametinib (MEK Inhibitor) | 30 | Effective tumor regression |[10] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the anti-tumor activity of AMG-510.
-
Selection: Choose human cancer cell lines harboring the KRAS G12C mutation. Suitable and widely used models include NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic cancer).[7][11]
-
Authentication: Authenticate cell lines via short tandem repeat (STR) profiling before use.
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 for NCI-H358) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and determine cell viability using a trypan blue exclusion assay. Resuspend the final cell pellet in sterile PBS or Matrigel/PBS mixture at the desired concentration for implantation.
-
Animal Selection: Use immunodeficient mice, such as athymic nude or severe combined immunodeficient (SCID) mice, aged 6-8 weeks, for establishing xenografts.[7] For studies involving the immune system, syngeneic models like CT-26 in BALB/c mice can be used.[11][13]
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the right flank of the mouse.
-
Monitor animals for tumor engraftment.
-
The overall workflow for a typical xenograft study is depicted below.
-
Preparation: AMG-510 is an orally bioavailable compound.[8] Formulate the drug in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage (p.o.). Prepare fresh formulations as required.
-
Administration: Administer AMG-510 or vehicle control to the respective treatment groups via oral gavage, typically on a once-daily (QD) schedule.[4] Dosing volumes should be based on the most recent body weight measurements (e.g., 10 mL/kg).
-
Tumor Monitoring: Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[7]
-
Measurements: Measure tumor dimensions with digital calipers 2-3 times per week.[7] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Animal Health: Monitor animal body weight and overall health status throughout the study.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at a predefined study endpoint.
-
Sample Collection: At the endpoint, collect blood samples for pharmacokinetic (PK) analysis.[7] Excise tumors, weigh them, and divide them for various analyses:
-
Snap-freeze a portion in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK).[8]
-
Fix a portion in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).
-
Conclusion
The protocols and data outlined provide a robust framework for the preclinical evaluation of AMG-510 using xenograft models. These in vivo studies are critical for confirming the anti-tumor activity observed in vitro, establishing dose-response relationships, and providing a rationale for clinical trial design, including combination strategies.[7][12] Careful execution of these methodologies will yield reliable and reproducible data, contributing to the development of targeted therapies for KRAS G12C-driven cancers.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib Demonstrates Promising Antitumor Activity in Patients with Advanced NSCLC [theoncologynurse.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Sensitive Cell Lines to Targeted Cancer Therapies
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of the effects of thousands of compounds on cancer cell lines. This document provides detailed application notes and protocols for conducting a high-throughput screen to identify cancer cell lines sensitive to targeted inhibitors. While the primary example used throughout this document is AMG-510 (Sotorasib) , a potent and selective inhibitor of the KRAS G12C mutation, the principles and methods described are broadly applicable to other targeted agents.
It is important to note that AMG-650 (Sovilnesib) is a distinct compound that targets the kinesin-like protein KIF18A.[1][2][3] While the high-throughput screening methodology is similar, the biological context and the characteristics of sensitive cell lines will differ significantly due to the different molecular targets. This compound has shown anti-proliferative activity in cancer cell lines and is being investigated for its potential in treating chromosomally unstable cancers.[1][2][4]
This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The fundamental principle of this high-throughput screen is to assess the viability of a large panel of cancer cell lines after treatment with a range of concentrations of a targeted inhibitor. Cell viability is typically measured using a luminescent or fluorescent assay that quantifies a marker of metabolically active cells, such as ATP.[5][6] By comparing the viability of treated cells to untreated controls, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. A lower IC50 value indicates greater sensitivity of the cell line to the compound.
Featured Compound: AMG-510 (Sotorasib)
Sotorasib (B605408) is a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits the KRAS G12C mutant protein.[7][8][9] The KRAS G12C mutation is a key oncogenic driver in a subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[7][10][11] In its mutated form, KRAS is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK pathway.[7][10][12][13] Sotorasib covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive state and inhibiting downstream signaling.[7][12][14]
Data Presentation: Sotorasib Sensitivity in Cancer Cell Lines
The following table summarizes hypothetical data from a high-throughput screen of sotorasib against a panel of cancer cell lines with varying KRAS mutational statuses. This data illustrates how HTS can effectively identify cell lines with the specific genetic marker that confers sensitivity to the targeted agent.
| Cell Line | Cancer Type | KRAS Mutation Status | Sotorasib IC50 (nM) | Predicted Sensitivity |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 6 | Sensitive |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 9 | Sensitive |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | 15 | Sensitive |
| SW1573 | Non-Small Cell Lung Cancer | G12C | 28 | Sensitive |
| A549 | Non-Small Cell Lung Cancer | G12S | > 7500 | Insensitive |
| HCT116 | Colorectal Cancer | G13D | > 7500 | Insensitive |
| Calu-1 | Non-Small Cell Lung Cancer | G12V | > 7500 | Insensitive |
| BxPC-3 | Pancreatic Cancer | Wild-Type | > 7500 | Insensitive |
Note: IC50 values are representative and may vary depending on experimental conditions. The potent impairment of cellular viability in NCI-H358 and MIA PaCa-2 cell lines by Sotorasib, with IC50 values of approximately 0.006 µM and 0.009 µM respectively, has been documented.[11] Non-KRAS (G12C) cell lines are generally insensitive to Sotorasib (IC50 > 7.5 µM).[11]
Experimental Protocols
High-Throughput Screening Workflow
Caption: High-throughput screening experimental workflow.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well plate format, ideal for high-throughput screening.[5][15][16][17]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom, white-walled assay plates
-
AMG-510 (Sotorasib) or other compound of interest
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Dilute the cell suspension to the desired seeding density in the appropriate culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of AMG-510 in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations. A typical 10-point, 3-fold dilution series is recommended to span a wide range of concentrations.
-
Add the diluted compounds to the assay plates. Typically, a small volume (e.g., 25 nL) is transferred using an acoustic liquid handler or a pintool to achieve the final desired concentrations.
-
Include appropriate controls: wells with cells treated with DMSO only (vehicle control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the compound.
-
-
Assay Procedure:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL of reagent to 25 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated controls to determine the percent viability for each compound concentration.
-
Plot the percent viability against the log of the compound concentration to generate dose-response curves.
-
Calculate the IC50 value for each cell line using a non-linear regression model.
-
Signaling Pathway Visualization
KRAS G12C Signaling Pathway and Sotorasib (AMG-510) Mechanism of Action
Caption: KRAS G12C signaling pathway and Sotorasib's mechanism.
Conclusion
High-throughput screening is an indispensable tool for identifying cancer cell lines that are sensitive to targeted therapies like sotorasib. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust HTS campaigns. By correlating drug sensitivity with the genomic features of the screened cell lines, researchers can uncover predictive biomarkers that are crucial for the clinical development of novel cancer therapeutics. The use of standardized and optimized assays, such as the CellTiter-Glo® luminescent viability assay, ensures the generation of high-quality, reproducible data, thereby accelerating the pace of cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG650 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. preclinicalpivot.org [preclinicalpivot.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncoprescribe.com [oncoprescribe.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 13. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AMG-650 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the solubility and stability of AMG-650 in common experimental buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
Data Presentation: this compound Solubility in Various Solvents
| Solvent/Vehicle | Solubility | Solution Appearance | Notes |
| DMSO | 100 mg/mL (177.10 mM) | Clear | Ultrasonic treatment may be needed. Use freshly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.43 mM) | Suspended | Requires ultrasonic treatment. Suitable for oral and IP injections.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.43 mM) | Clear | Saturation point is not specified.[1] |
| Aqueous Buffers (e.g., PBS, Tris-HCl, HEPES) | Data not publicly available | - | Expected to be low; requires experimental determination. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not publicly available | - | Expected to be low; requires experimental determination. |
Q2: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
A2: You can determine the aqueous solubility of this compound using either a kinetic or an equilibrium shake-flask method. The kinetic method is faster and suitable for high-throughput screening, while the shake-flask method provides the equilibrium solubility, which is a more accurate measure.
Q3: What factors can affect the stability of this compound in my experiments?
A3: The stability of small molecules like this compound in solution can be influenced by several factors, including:
-
pH: The pH of the buffer can significantly impact the chemical stability of a compound.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV, can cause photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
-
Buffer Components: Certain components in your buffer could potentially react with this compound.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A4: This is a common issue known as "solvent-shift" precipitation. Here are some troubleshooting steps:
-
Pre-warm the buffer: Warming your aqueous buffer to the experimental temperature before adding the DMSO stock can help.
-
Vortex during addition: Add the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid mixing.
-
Use an intermediate dilution: A serial dilution, for example, from 10 mM to 1 mM in DMSO before the final dilution in aqueous buffer, can be beneficial.
-
Lower the final concentration: The intended concentration might be above the solubility limit of this compound in your buffer.
-
Incorporate solubilizing agents: For certain applications, biocompatible surfactants or cyclodextrins can be cautiously used, but their compatibility with your assay must be validated.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility
If you suspect poor solubility of this compound in your experimental setup, follow this workflow to diagnose and address the issue.
Caption: A troubleshooting workflow for improving this compound solubility.
Guide 2: Assessing Compound Stability
If you are concerned about the stability of this compound during your experiment, this guide provides a systematic approach to evaluate it.
Caption: A workflow to diagnose sources of this compound instability.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination of this compound
This protocol provides a method for determining the kinetic solubility of this compound by measuring turbidity after precipitating it from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4 (or your experimental buffer)
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring turbidity
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (or your experimental buffer) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer. This results in a 1% final DMSO concentration.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Caption: Experimental workflow for kinetic solubility determination.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol allows for the quantification of this compound degradation in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer of interest
-
Quenching solution (e.g., Acetonitrile with 0.1% formic acid)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Prepare Sample: Dilute the this compound DMSO stock into your pre-warmed experimental buffer to the final working concentration. Protect the solution from light.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) and add it to a vial containing a quenching solution (e.g., 900 µL of ice-cold acetonitrile). This is your T=0 sample.
-
Incubation: Place the remaining solution under your experimental conditions (e.g., 37°C).
-
Timepoint Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. The peak area of this compound will be used for quantification.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
This compound Signaling Pathway
This compound is a first-in-class inhibitor of Kinesin Family Member 18A (KIF18A).[2][3] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome positioning at the metaphase plate during cell division. In chromosomally unstable cancer cells, which often have mutations in genes like TP53, there is an increased dependency on KIF18A to prevent lethal mitotic errors. By inhibiting KIF18A, this compound disrupts this process, leading to mitotic arrest and subsequent cell death (apoptosis) specifically in these cancer cells.
Caption: Mechanism of action of this compound in cancer cells.
References
Technical Support Center: Sovilnesib in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sovilnesib (formerly AMG-650), a selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sovilnesib?
Sovilnesib is an orally bioavailable, selective, and ATP-noncompetitive inhibitor of the kinesin-like protein KIF18A.[1][2] KIF18A is a motor protein crucial for regulating the alignment of chromosomes at the metaphase plate during mitosis. By inhibiting KIF18A, Sovilnesib disrupts mitotic progression, leading to the formation of multipolar spindles and subsequent apoptosis (programmed cell death).[2] This mechanism is particularly effective in cancer cells with high chromosomal instability (CIN), as these cells are more dependent on KIF18A for successful cell division compared to healthy cells.[3][4]
Q2: Is Sovilnesib selective for KIF18A? What are the potential off-targets?
Preclinical data describe Sovilnesib as a selective inhibitor of KIF18A with specificity against a panel of diverse motor proteins.[2] While a comprehensive public kinase panel screen for Sovilnesib is not available, studies on other selective KIF18A inhibitors suggest a low propensity for off-target effects on other kinesins or kinases.[3][5] However, as with any small molecule inhibitor, off-target interactions are possible, especially at concentrations significantly higher than the EC50. Potential off-targets could include other members of the kinesin superfamily. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q3: I am observing significant cytotoxicity in normal, non-cancerous cell lines. Is this expected?
While Sovilnesib is designed to be selective for cancer cells with high CIN, some effects on normal proliferating cells can occur, particularly at higher concentrations.[3] Preclinical studies have shown that KIF18A inhibitors have minimal detrimental effects on human bone marrow cells in culture, distinguishing them from other anti-mitotic agents that can cause myelosuppression and neurotoxicity.[3][4] If you observe unexpected toxicity in normal cells, consider the following:
-
Concentration: Ensure you are using a concentration of Sovilnesib that is relevant to its on-target potency (EC50) in your cancer cell lines of interest.
-
Proliferation Rate: The toxicity of anti-mitotic agents can be linked to the proliferation rate of the cells. Highly proliferative normal cells may be more sensitive.
-
Off-Target Effects: At higher concentrations, off-target effects leading to cytotoxicity cannot be ruled out.
Q4: My experimental results are inconsistent. What are some common causes of variability?
Inconsistent results with small molecule inhibitors like Sovilnesib can arise from several factors:
-
Compound Stability and Handling: Ensure Sovilnesib is stored correctly and that stock solutions are freshly prepared. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to inhibitors. It is important to use cells within a consistent passage range and to treat them at a consistent confluency.
-
Assay Conditions: Inconsistencies in incubation times, seeding densities, and reagent concentrations can all contribute to variability.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected EC50 in a sensitive cell line. | 1. Compound inactivity: The compound may have degraded. 2. Cellular resistance: The cell line may have acquired resistance or express efflux pumps. 3. Assay interference: The compound may interfere with the viability assay readout (e.g., luciferase, formazan (B1609692) dyes). | 1. Use a fresh aliquot of Sovilnesib and prepare new stock solutions. 2. Confirm KIF18A expression in your cell line. 3. Run a control experiment to test for assay interference by adding Sovilnesib to a cell-free assay system. |
| Potent cytotoxicity in a cell line thought to be resistant (low CIN). | 1. Off-target cytotoxicity: At high concentrations, the observed effect may be due to inhibition of other essential proteins. 2. Undocumented CIN: The cell line may have a higher degree of chromosomal instability than previously characterized. | 1. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. 2. Confirm target engagement with a Cellular Thermal Shift Assay (CETSA). 3. Use a KIF18A knockout/knockdown cell line as a control; if the cells are still sensitive, the effect is likely off-target. |
| Discrepancy between viability and apoptosis assays (e.g., high viability reduction but low apoptosis). | 1. Cell cycle arrest: Sovilnesib is causing mitotic arrest without immediately inducing apoptosis. 2. Delayed apoptosis: Apoptosis may occur at a later time point. 3. Alternative cell death mechanisms: Other forms of cell death, such as necroptosis, may be occurring. | 1. Perform cell cycle analysis by flow cytometry to confirm mitotic arrest (G2/M accumulation). 2. Conduct a time-course experiment for apoptosis markers (e.g., cleaved caspase-3) at later time points (e.g., 48, 72 hours). |
Guide 2: Sub-optimal or Unexpected Results in Mechanistic Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No increase in mitotic index after treatment. | 1. Insufficient concentration or time: The concentration of Sovilnesib may be too low, or the treatment time too short to induce a detectable mitotic arrest. 2. Mitotic slippage: Cells may be arresting in mitosis and then exiting without dividing (slippage). 3. Cell cycle arrest at another phase: An off-target effect could be causing arrest at a different phase of the cell cycle (e.g., G1 or S). | 1. Perform a dose-response and time-course experiment, analyzing mitotic index (e.g., by phospho-histone H3 staining and flow cytometry). 2. Use live-cell imaging to monitor the fate of individual cells after treatment. 3. Perform a full cell cycle analysis (e.g., with propidium (B1200493) iodide staining) to check for accumulation in other phases. |
| Phenotype is inconsistent with KIF18A inhibition (e.g., no multipolar spindles). | 1. Off-target effect: The observed phenotype may be due to an off-target interaction. 2. Cell-line specific response: The canonical phenotype may not be apparent in all cell lines. | 1. Validate on-target engagement using CETSA. 2. Use a structurally unrelated KIF18A inhibitor to see if it phenocopies the results. 3. Use high-content imaging to perform a more detailed morphological analysis of the mitotic spindles. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of a KIF18A Inhibitor
This table represents a plausible selectivity profile for a highly selective KIF18A inhibitor like Sovilnesib, based on available data for this class of compounds. It is for illustrative purposes to guide experimental design.
| Target | Target Class | IC50 (nM) | Notes |
| KIF18A | Mitotic Kinesin | < 50 | Primary, on-target activity. [2] |
| KIF11 (Eg5) | Mitotic Kinesin | > 10,000 | High selectivity against other mitotic kinesins is expected. |
| KIFC1 (HSET) | Mitotic Kinesin | > 10,000 | |
| KIF4A | Chromokinesin | > 10,000 | |
| KIF22 (KID) | Chromokinesin | > 10,000 | |
| TRK-A | Receptor Tyrosine Kinase | > 1,000 | A potential off-target for some KIF18A inhibitors at higher concentrations.[3] |
| Aurora A | Mitotic Kinase | > 10,000 | No significant inhibition of key mitotic kinases is expected. |
| Aurora B | Mitotic Kinase | > 10,000 | |
| PLK1 | Mitotic Kinase | > 10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that Sovilnesib directly binds to KIF18A in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells of interest
-
Sovilnesib and DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against KIF18A
Procedure:
-
Cell Treatment: Treat intact cells with the desired concentration of Sovilnesib or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration and perform Western blotting using an anti-KIF18A antibody.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the Sovilnesib-treated samples indicates target engagement.
Protocol 2: Mitotic Index Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in mitosis, which is expected to increase upon treatment with Sovilnesib.
Materials:
-
Cells of interest, plated in 6-well plates
-
Sovilnesib and DMSO
-
Fixation buffer (e.g., 70% ice-cold ethanol)
-
Staining buffer (PBS with 1% BSA)
-
Primary antibody against phospho-histone H3 (Ser10)
-
Fluorophore-conjugated secondary antibody
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Sovilnesib or DMSO for a predetermined time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Permeabilization and Staining:
-
Wash the fixed cells with staining buffer.
-
Incubate with the anti-phospho-histone H3 antibody for 1 hour at room temperature.
-
Wash and incubate with the secondary antibody for 30 minutes in the dark.
-
-
DNA Staining: Wash the cells and resuspend in staining buffer containing the DNA stain and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The mitotic index is the percentage of cells that are positive for phospho-histone H3.
Visualizations
Caption: On-target signaling pathway of Sovilnesib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Resistance to AMG-650 in Tumor Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the KIF18A inhibitor, AMG-650. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges that may arise during preclinical evaluation, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and which tumor models are most likely to be sensitive?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is essential for the proper alignment of chromosomes during cell division. By inhibiting KIF18A, this compound disrupts mitotic spindle integrity, leading to prolonged mitotic arrest and subsequent apoptotic cell death.
Tumor models with the following characteristics are most likely to exhibit sensitivity to this compound:
-
Chromosomal Instability (CIN): Cancers with a high degree of aneuploidy and ongoing chromosome mis-segregation are particularly dependent on KIF18A for survival.
-
TP53 Mutations: A significant correlation has been observed between TP53 mutations and sensitivity to KIF18A inhibition.[1][2][3]
-
High-Grade Serous Ovarian and Triple-Negative Breast Cancers: Preclinical studies have demonstrated robust anti-tumor activity of KIF18A inhibitors in these cancer types.[1][2][3]
Q2: My cancer cell line, which is reported to be chromosomally unstable, is not responding to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response in a CIN cancer cell line:
-
Intrinsic Resistance: Not all CIN cell lines are equally dependent on KIF18A. The specific genetic and proteomic context of the cell line can influence its susceptibility.
-
Sub-optimal Drug Concentration: It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line through a dose-response experiment.
-
Drug Integrity: Ensure that the this compound compound has been stored correctly and that fresh dilutions are prepared for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence drug sensitivity.
Q3: We have developed a cell line with acquired resistance to this compound. What are the potential molecular mechanisms of this resistance?
A3: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from studies on KIF18A inhibitors and other targeted therapies:
-
On-Target Mutations: Mutations in the KIF18A gene that alter the drug binding site could prevent this compound from inhibiting its target.
-
Bypass Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation can compensate for the inhibition of KIF18A. For example, alterations in other mitotic regulators or cell cycle checkpoint proteins could confer resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[1]
-
Weakened Spindle Assembly Checkpoint (SAC): A weakened SAC may allow cells to exit mitosis despite chromosome misalignment, thus avoiding apoptosis.
-
Reduced APC/C Activity: Decreased activity of the Anaphase-Promoting Complex/Cyclosome (APC/C) could be a mechanism of resistance to anti-mitotic agents that target the SAC.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: Preclinical studies have suggested that combining this compound with other targeted agents may be a promising strategy to enhance efficacy and overcome resistance:
-
PARP Inhibitors (e.g., Olaparib): In BRCA1- and CCNE1-altered tumor models, the combination of this compound with a PARP inhibitor has been shown to enhance anti-cancer activity.
-
PLK1 Inhibitors: The inhibition of Polo-like kinase 1 (PLK1) has a synergistic effect with KIF18A inhibition in blocking cell division and inducing nuclear defects.[4]
-
CDK1 Inhibitors: Inhibition of Cyclin-dependent kinase 1 (CDK1) has been shown to increase the sensitivity of cervical and endometrial cancer cells to KIF18A inhibitors.[5]
Troubleshooting Guides
Problem 1: High variability in in-vitro anti-proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counts for plating. Use a multichannel pipette for seeding multi-well plates. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for treatment groups. Fill them with sterile PBS or media to maintain humidity. |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a verified stock solution for each experiment. |
Problem 2: Lack of in-vivo tumor growth inhibition in a xenograft model expected to be sensitive.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Dosing or Schedule | Consult preclinical data for recommended dosing ranges and schedules for this compound in your tumor model. Consider a dose-escalation study. |
| Poor Drug Bioavailability | Verify the formulation and administration route of this compound. Conduct pharmacokinetic studies to assess drug exposure in the animals. |
| Tumor Heterogeneity | The in-vivo tumor may have developed resistant clones that were not present in the initial cell line. Consider re-deriving cell lines from resistant tumors for further analysis. |
| Animal Health | Monitor animal weight and overall health to ensure that lack of efficacy is not due to toxicity-related issues. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of KIF18A Inhibitors in Selected Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | KIF18A Inhibitor | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian | Mutant | This compound | 71 | [4] |
| HCC1806 | Breast | Mutant | AM-1882 | ~50 | [6] |
| OVCAR-8 | Ovarian | Mutant | AM-0277 | ~100 | [1] |
| ADRRES OVCAR-8 | Ovarian (P-gp overexpressing) | Mutant | AM-0277 | >1000 | [1] |
Table 2: Potential Combination Strategies to Overcome this compound Resistance
| Combination Agent | Mechanism of Action | Rationale for Combination | Potential Tumor Models |
| PARP Inhibitors | Inhibits DNA repair | Synthetic lethality in BRCA-deficient tumors | BRCA-mutant Ovarian and Breast Cancer |
| PLK1 Inhibitors | Inhibits a key mitotic kinase | Synergistic disruption of mitosis | Chromosomally unstable cancers |
| CDK1 Inhibitors | Inhibits a key cell cycle kinase | Enhances sensitivity to mitotic disruption | Cervical and Endometrial Cancer |
Experimental Protocols
Protocol 1: Generation of Acquired Resistance to this compound in a Cancer Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells for signs of recovery and proliferation.
-
Increase Drug Concentration: Once the cells have adapted and are proliferating at a normal rate, double the concentration of this compound.
-
Repeat Cycles: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Isolate Resistant Clones: Isolate single-cell clones from the resistant population using limiting dilution or single-cell sorting.
-
Characterize Resistant Clones: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. Perform molecular analyses (e.g., sequencing of KIF18A, RNA-seq, proteomics) to identify the mechanism of resistance.
Protocol 2: In Vivo Xenograft Study to Evaluate this compound Efficacy
-
Cell Implantation: Subcutaneously implant a suspension of the desired cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at regular intervals.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. Administer the vehicle control to the control group.
-
Monitor Tumor Volume and Body Weight: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 5. KIF18A and CDK1 as combined therapeutic targets in cervical and endometrial carcinomas: based on bioinformatics analysis and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition | The EMBO Journal [link.springer.com]
Optimizing AMG-650 Concentration for Cell-Based Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AMG-650 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor of the KRAS G12C mutant protein.[1][2] In its normal function, the KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and survival.[3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving oncogenic signaling.[2][3] this compound irreversibly binds to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive, GDP-bound conformation.[1] This action blocks downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation.[4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on preclinical data for sotorasib (B605408) (AMG-510), a compound with a similar mechanism of action, a typical starting concentration range for in vitro cell viability assays is between 0.001 µM and 10 µM.[1] The half-maximal inhibitory concentration (IC50) for sotorasib in KRAS G12C mutant cell lines generally falls within the low nanomolar to low micromolar range.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How long should I incubate my cells with this compound?
A3: For cell viability assays, a common incubation period is 72 hours.[1] However, for signaling pathway analysis (e.g., via Western blot), shorter incubation times are often used to observe acute effects on protein phosphorylation. Time points ranging from 2 to 48 hours have been reported to be effective for detecting inhibition of downstream KRAS signaling.[4]
Q4: Is this compound expected to be effective against cell lines with wild-type KRAS or other KRAS mutations?
A4: No, this compound is designed to be highly specific for the KRAS G12C mutation. Cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D, G12V) are generally insensitive to this class of inhibitors.[1] It is advisable to include a KRAS G12C wild-type or other KRAS mutant cell line as a negative control in your experiments to confirm the selectivity of this compound.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value or Lack of Cell Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a broad dose-response curve (e.g., 0.1 nM to 30 µM) to ensure the effective concentration range is covered.[5] |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Cell Line Integrity | Verify the KRAS G12C mutation status of your cell line. Ensure cells are healthy and within a low passage number. |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Assay Interference | If using a colorimetric or fluorometric assay, test for potential interference from the compound itself by including cell-free controls.[6] |
Issue 2: Inconsistent Results Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and consider using a master mix for reagent addition to minimize variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[6] |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding to promote uniform cell distribution. |
| Inconsistent Incubation Times | Standardize incubation times for all plates within and between experiments. |
Issue 3: Initial Inhibition Followed by a Rebound in Cell Growth or Signaling
| Possible Cause | Troubleshooting Step |
| Adaptive Resistance | This can occur due to feedback reactivation of the MAPK pathway.[1] Consider combination therapies with inhibitors of upstream (e.g., EGFR) or downstream (e.g., MEK) signaling molecules.[3] |
| Development of Acquired Resistance | Long-term exposure can lead to acquired resistance mechanisms, such as secondary KRAS mutations or bypass pathway activation.[7][8][9] Analyze resistant clones for genomic alterations. |
Data Presentation
Table 1: Reported IC50 Values for Sotorasib (AMG-510) in Various KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | 72 hours | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability | 72 hours | ~0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 72 hours | 0.6904 |
| SW1573 | Non-Small Cell Lung Cancer | Cell Viability | 72 hours | More resistant than NCI-H23 |
Data is based on sotorasib (AMG-510) and is intended to serve as a reference for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) and a KRAS wild-type control cell line in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 2, 24, 48 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total ERK, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Visualizations
Caption: this compound inhibits the constitutively active KRAS G12C mutant, blocking downstream MAPK and PI3K signaling pathways.
Caption: A logical workflow for troubleshooting common issues in this compound cell-based experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AMG-650 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG-650 in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for preparing this compound for oral gavage in mice?
A1: Based on preclinical studies with sotorasib (B605408) (AMG-510), a compound with a similar profile, several vehicles can be considered. The choice of vehicle can impact the solubility and bioavailability of the compound. It is recommended to start with a formulation that has been used in published studies and optimize if necessary. Common vehicles include:
-
10% DMSO, 40% PEG-300, and 50% PBS.[1]
-
A suspension in 20% HP-β-CD in saline (requires sonication).[2]
-
A homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).[2]
It is crucial to prepare the formulation fresh daily to ensure stability, unless stability data in the specific vehicle is available.
-
-
Q2: My this compound formulation appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved or is falling out of solution. This can lead to inaccurate dosing and variable drug exposure. To troubleshoot this:
-
Ensure proper vehicle preparation: Follow the protocol precisely, especially regarding the order of adding solvents and any required heating or sonication steps.
-
Check the concentration: You may be exceeding the solubility limit of this compound in the chosen vehicle. Consider preparing a more dilute solution if the dosing volume allows.
-
Sonication: For suspensions, ensure adequate sonication to achieve a uniform and fine particle size.[2]
-
Fresh Preparation: Always prepare the formulation immediately before administration to minimize the chance of precipitation over time.
-
-
Q3: I am having difficulty with the oral gavage procedure. What are the best practices to ensure accurate and safe administration?
A3: Proper oral gavage technique is critical to avoid injury to the animal and ensure the full dose reaches the stomach. Key best practices include:
-
Proper Restraint: Gently but firmly restrain the animal to prevent movement and injury. Ensure the head and body are in a straight line.
-
Correct Needle/Tube Choice: Use a flexible plastic or ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal or stomach perforation.[3]
-
Measure Insertion Depth: Before the first dosing session, measure the distance from the mouth to the last rib on the outside of the animal to estimate the correct insertion depth of the gavage tube.[4][5]
-
Gentle Insertion: Insert the tube gently along the roof of the mouth. The animal should swallow the tube. If you feel resistance, do not force it. Withdraw and try again.[3][6]
-
Slow Administration: Inject the formulation slowly to prevent reflux and aspiration.[4]
-
Monitor the Animal: After administration, monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[3][6]
-
Pharmacokinetics and Efficacy
-
Q4: I am observing high variability in plasma drug concentrations between animals in the same dose group. What could be the cause?
A4: High pharmacokinetic variability is a common challenge in oral dosing studies and can be attributed to several factors:
-
Inaccurate Dosing: Inconsistent administration technique can lead to some animals not receiving the full dose. Ensure all technicians are proficient in oral gavage.
-
Formulation Issues: A non-homogenous suspension can lead to different concentrations being drawn into the syringe for each animal. Ensure the formulation is well-mixed before each administration.
-
Gastrointestinal Factors: The presence of food in the stomach can affect drug absorption. Consider fasting the animals before dosing, but be mindful of the potential for stress and hypoglycemia. The effect of food on sotorasib absorption has been noted in clinical studies.[7]
-
Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and blood flow, impacting drug absorption. Acclimate the animals to handling before the study begins.
-
Biological Variability: Individual differences in metabolism and drug transporters can contribute to variability. Ensure you are using a sufficient number of animals per group to account for this.
-
-
Q5: My xenograft tumors are not responding to this compound treatment as expected. What are the potential reasons?
A5: Lack of efficacy in an in vivo model can be due to several factors, ranging from the experimental setup to the underlying biology of the tumor model:
-
Suboptimal Drug Exposure: Verify that the administered dose is achieving the target plasma concentration. Conduct a pilot pharmacokinetic study to confirm this. The formulation and administration technique are critical here.
-
Inappropriate Animal Model: Ensure that the cell line used for the xenograft harbors the KRAS G12C mutation and is sensitive to this compound in vitro.
-
Tumor Heterogeneity: The initial tumor may have a subpopulation of cells that are resistant to this compound.
-
Acquired Resistance: Cancer cells can develop resistance to targeted therapies over time through various mechanisms.[8] These can include secondary mutations in KRAS, activation of bypass signaling pathways, or alterations in upstream or downstream effectors.[8]
-
Off-Target Effects of the Drug: In some cases, off-target effects of a drug can limit its efficacy or cause unexpected toxicity.[9]
-
Issues with the Xenograft Model: Factors such as the site of implantation, the use of Matrigel, and the immune status of the mice can all influence tumor growth and response to therapy.[10]
-
Safety and Tolerability
-
Q6: I am observing unexpected toxicity or animal deaths in my study. What should I investigate?
A6: Unexpected toxicity is a serious concern and requires immediate investigation. Potential causes include:
-
Gavage-Related Injury: Esophageal perforation is a known complication of oral gavage and can lead to mortality.[11] Necropsy of deceased animals is recommended to look for signs of injury.
-
Formulation Toxicity: The vehicle itself may be causing toxicity, especially if high concentrations of solvents like DMSO are used. Run a vehicle-only control group to assess this.
-
On-Target Toxicity: this compound's mechanism of action, while targeted, may have effects on normal tissues that express KRAS, although this is less likely with a mutant-specific inhibitor.
-
Off-Target Toxicity: The compound may be interacting with other cellular targets, leading to unexpected side effects.[12]
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the toxicity.
-
Dose-Related Toxicity: The dose may be too high. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Data Summary Tables
Table 1: Recommended Vehicle Formulations for Sotorasib (AMG-510) in Mice
| Vehicle Composition | Preparation Notes | Reference |
| 10% DMSO, 40% PEG-300, 50% PBS | Prepare fresh daily. | [1] |
| 20% HP-β-CD in Saline | Requires sonication to form a suspended solution. | [2] |
| Carboxymethylcellulose sodium (CMC-Na) | Forms a homogeneous suspension. | [2] |
| 10% DMSO, 90% Corn Oil | Results in a clear solution. | [2] |
Table 2: Troubleshooting Guide for Common Issues in this compound Animal Studies
| Issue | Potential Cause | Recommended Action |
| Formulation Precipitation | Exceeding solubility limit; Improper mixing; Instability | Verify solubility; Optimize vehicle; Prepare fresh daily; Ensure thorough mixing/sonication. |
| High PK Variability | Inaccurate dosing; Formulation inhomogeneity; Food effects | Standardize gavage technique; Ensure homogenous formulation; Consider fasting animals. |
| Lack of Efficacy | Suboptimal drug exposure; Resistant tumor model; Acquired resistance | Conduct PK study; Confirm in vitro sensitivity; Analyze tumors for resistance markers. |
| Unexpected Toxicity | Gavage injury; Vehicle toxicity; High dose | Perform necropsy; Run vehicle-only control; Conduct MTD study. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example)
This protocol is an example based on a commonly used vehicle for similar compounds.
-
Calculate Required Amounts: Based on the desired concentration and total volume, calculate the required mass of this compound and the volume of each vehicle component (e.g., DMSO, PEG-300, PBS).
-
Dissolve this compound: In a sterile tube, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex until fully dissolved.
-
Add Co-solvents: Add the calculated volume of PEG-300 and vortex thoroughly.
-
Add Aqueous Component: Slowly add the PBS to the mixture while vortexing to prevent precipitation.
-
Final Mixing: Vortex the final solution for at least one minute to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization.
-
Administration: Use the freshly prepared formulation for oral gavage immediately.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) under standard conditions. Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 0.2 mL of PBS and Matrigel) into the flank of immunocompromised mice.[2]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 10-100 mg/kg).[2]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (Length × Width²)/2).[2]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as tumors in the control group reaching a maximum size or a specific study duration (e.g., 21-28 days).[2]
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, resistance mechanisms).
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vivo xenograft study with this compound.
References
- 1. Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. instechlabs.com [instechlabs.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 6. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 7. benchchem.com [benchchem.com]
- 8. Scientists discover reasons why targeted immuno-oncology drugs sometimes fail - ecancer [ecancer.org]
- 9. What Are the Reasons for Continuing Failures in Cancer Therapy? Are Misleading/Inappropriate Preclinical Assays to Be Blamed? Might Some Modern Therapies Cause More Harm than Benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from AMG-650 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AMG-650. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Sovilnesib, is a first-in-class, orally active, and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in maintaining the integrity of the bipolar spindle during mitosis, which is essential for proper chromosome segregation.[4] By inhibiting the ATPase activity of KIF18A, this compound disrupts this process, leading to mitotic arrest, the formation of multipolar spindles, and ultimately apoptosis (cell death).[5][6] This effect is particularly pronounced in cancer cells with chromosomal instability (CIN) and TP53 mutations, as these cells are more reliant on KIF18A for successful cell division.[1][7] This selective action is intended to spare normal, healthy cells, offering a targeted therapeutic strategy.[3][8]
Q2: Why am I observing variable sensitivity to this compound across different cancer cell lines?
A2: The variable sensitivity to this compound is an expected outcome and is linked to the drug's specific mechanism of action. The primary determinant of sensitivity is the degree of chromosomal instability (CIN) within a cancer cell line.[2][7]
-
High CIN and TP53-mutant cells are generally more sensitive: These cells have a heightened dependency on KIF18A to manage their chaotic genomes during mitosis.[1]
-
Genomically stable cells are less sensitive: Cells without significant CIN are less reliant on KIF18A and are therefore less affected by its inhibition.[8]
Preclinical studies have shown that while some high-grade serous ovarian and triple-negative breast cancer models show robust responses, certain pediatric cancer models like osteosarcoma have demonstrated limited antitumor activity.[1][9]
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be a highly selective inhibitor of KIF18A.[2][8] Studies have shown its specificity against a panel of diverse motor proteins.[5] This high selectivity is a key feature that differentiates it from traditional anti-mitotic agents like taxanes, which broadly target microtubules and can lead to significant toxicity in normal proliferating cells.[7] While extensive off-target effects have not been documented, it is always good practice in research to consider the possibility and design experiments to control for it, for instance, by using a secondary compound with a similar target or by performing rescue experiments.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific acquired resistance mechanisms to this compound are still an area of active research, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies and other anti-mitotic drugs. These may include:
-
Alterations in the drug target: Mutations in the KIF18A gene that prevent this compound from binding effectively.
-
Activation of bypass pathways: Upregulation of parallel signaling pathways that allow the cell to complete mitosis despite the inhibition of KIF18A.
-
Drug efflux pumps: Increased expression of membrane transporters that actively pump this compound out of the cell.[10]
-
Changes in the tumor microenvironment: The surrounding tumor microenvironment can influence a cancer cell's response to therapy.[10]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical studies have shown that combining this compound with other anti-cancer agents can enhance its efficacy. For example, the combination of this compound with the PARP inhibitor Olaparib has demonstrated enhanced anti-cancer activity in BRCA1- and CCNE1-altered tumor models compared to either agent alone.[5] This suggests that targeting multiple cancer cell vulnerabilities simultaneously may be a promising therapeutic strategy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
You may observe that the half-maximal inhibitory concentration (IC50) of this compound varies between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Use cells within a defined, low passage number range. |
| Seeding Density | Optimize and strictly control the number of cells seeded per well. Inconsistent density can affect growth rates and drug response. |
| Reagent Quality | Aliquot and store the this compound stock solution at -80°C to avoid multiple freeze-thaw cycles. Ensure the quality and concentration of the solvent (e.g., DMSO) are consistent. |
| Assay-Specific Issues | For colorimetric assays (e.g., MTT, XTT), ensure consistent incubation times and proper reagent preparation.[11] For ATP-based luminescent assays (e.g., CellTiter-Glo), confirm complete cell lysis.[4] |
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. kuickresearch.com [kuickresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
AMG-650 toxicity and side effects in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of AMG-650 (also known as Sovilnesib) in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of Kinesin Family Member 18A (KIF18A).[1][2] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome positioning and maintaining bipolar spindle integrity during cell division.[2][3] By inhibiting KIF18A, this compound selectively targets a vulnerability in cancer cells with chromosomal instability (CIN), a common feature in many aggressive tumors, particularly those with TP53 mutations.[1][4] This inhibition leads to mitotic arrest, multipolarity, and ultimately apoptosis in susceptible cancer cells.[5]
Q2: What is the general safety profile of this compound in preclinical models?
A2: Based on available preclinical data, this compound is generally described as "well-tolerated" at effective doses in various animal models, including mice.[1][5] Studies have reported robust anti-tumor activity, including durable tumor regressions in human ovarian and breast cancer xenograft models, at doses that were well-tolerated.[1][5]
Q3: Were there any specific adverse effects reported in preclinical studies?
A3: Publicly available data from preclinical studies frequently report a lack of significant toxicity. For instance, in vivo efficacy studies in mice with OVCAR-3 cancer xenografts showed that this compound, administered at doses up to 100 mg/kg daily, caused no significant changes in body weight.[3] Another study also noted that a modified version of this compound induced dose-dependent antitumor efficacy in an OVCAR-3 model without a significant reduction in body weight. While detailed toxicology reports from GLP (Good Laboratory Practice) studies are not publicly available, the consistent description of being "well-tolerated" suggests a favorable safety profile in the preclinical species tested.[1][5]
Q4: What is the selectivity profile of this compound?
A4: this compound has been shown to be a potent and selective inhibitor of KIF18A. It exhibits specificity against a panel of diverse motor proteins.[5] Notably, in vitro studies have demonstrated that this compound has minimal effects on the proliferation of normal human bone marrow mononuclear cells at concentrations that are active on sensitive cancer cells, suggesting a significant therapeutic window.[5]
Troubleshooting Guide for In Vivo Experiments
This guide is designed to help researchers identify and address potential issues during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Poor General Appearance | Although generally well-tolerated, individual animal responses can vary. This could be related to vehicle toxicity, stress from handling and dosing, or off-target effects at very high doses. | - Ensure the vehicle is well-tolerated on its own by including a vehicle-only control group.- Refine handling and dosing techniques to minimize stress.- Review the dosing volume and frequency. Consider dose reduction if toxicity is suspected.- Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture). |
| Lack of Efficacy | The tumor model may not be dependent on KIF18A. Chromosomal instability (CIN) and TP53 mutation status are thought to be key determinants of sensitivity. | - Confirm the CIN status and TP53 mutation status of your cancer cell line or patient-derived xenograft (PDX) model.- Ensure adequate drug exposure by performing pharmacokinetic analysis.- Verify the formulation and administration of this compound. |
| Variable Tumor Response Within a Cohort | Tumor heterogeneity can lead to varied responses. | - Increase the number of animals per group to improve statistical power.- Ensure consistent tumor implantation and size at the start of the study. |
Data Summary
Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) |
| Mouse | 10 mg/kg | p.o. | 88% | 0.15 | 1.64 | 9.12 | 4.00 |
| Rat | 10 mg/kg | p.o. | 49% | 0.19 | 1.72 | 5.33 | 3.36 |
| Dog | 2 mg/kg | p.o. | 62% | 0.066 | 1.67 | 6.00 | 0.95 |
Source:[3]
Experimental Protocols
In Vivo Antitumor Efficacy Study in OVCAR-3 Xenograft Model
-
Animal Model: Female nude mice.
-
Tumor Implantation: Subcutaneous injection of OVCAR-3 human ovarian cancer cells.
-
Treatment Groups:
-
Vehicle control (orally, daily)
-
This compound (e.g., 4, 6, 8, 10, 30, and 100 mg/kg, orally, daily)[3]
-
-
Dosing Regimen: Once daily oral administration.[3]
-
Study Endpoints:
-
Tumor volume measurements (e.g., twice weekly).
-
Body weight measurements (e.g., twice weekly).
-
Monitoring for any signs of toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic marker analysis (e.g., pH3).
-
Visualizations
Caption: Mechanism of action of this compound in chromosomally unstable (CIN) cancer cells.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. volastratx.com [volastratx.com]
- 2. A phase 1b dose optimization study of sovilnesib (an oral KIF18A inhibitor) in subjects with advanced high grade serous ovarian cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. preclinicalpivot.org [preclinicalpivot.org]
Inconsistent results with Sovilnesib in different cancer subtypes
Welcome to the technical support center for researchers and drug development professionals working with Sovilnesib and other KIF18A inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during experimentation with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sovilnesib?
A1: Sovilnesib is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein that plays a critical role in regulating chromosome positioning and microtubule dynamics during cell division. In cancer cells with chromosomal instability (CIN), there is a heightened dependency on KIF18A for proper chromosome segregation. Sovilnesib selectively inhibits the ATPase activity of KIF18A, leading to mitotic arrest, chromosome misalignment, and ultimately apoptosis in CIN-high cancer cells.[1] This selective action is believed to spare normal, chromosomally stable cells, potentially leading to a wider therapeutic window compared to traditional anti-mitotic agents.[2]
Q2: In which cancer subtypes has Sovilnesib shown the most promise?
A2: Preclinical data suggests that Sovilnesib and other KIF18A inhibitors are most effective in cancer subtypes characterized by high chromosomal instability (CIN).[3][4] These include, but are not limited to, high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3] Clinical development is currently focused on platinum-resistant HGSOC.[5] The efficacy in other solid tumors is under investigation.
Q3: Why am I observing inconsistent anti-proliferative effects of Sovilnesib across different cancer cell lines?
A3: The inconsistent response to Sovilnesib is often linked to the degree of chromosomal instability (CIN) in the cancer cells. Cell lines with high CIN are generally more sensitive to KIF18A inhibition. Other factors that may contribute to differential sensitivity include:
-
TP53 Mutation Status: Sensitivity to KIF18A inhibition is enriched in TP53-mutant cell lines.[3]
-
Whole-Genome Doubling (WGD): Cancers with a history of WGD often exhibit higher CIN and are more susceptible to KIF18A inhibitors.
-
APC/C Activity: Cells with weakened anaphase-promoting complex/cyclosome (APC/C) activity are more vulnerable to the mitotic checkpoint activation induced by KIF18A inhibition.[6]
-
Expression of Drug Efflux Pumps: Overexpression of proteins like P-glycoprotein (P-gp) can lead to acquired resistance by actively pumping the drug out of the cell.[3]
Q4: Are there known mechanisms of resistance to Sovilnesib?
A4: While clinical data on resistance is still emerging, preclinical studies suggest several potential mechanisms:
-
Intrinsic Resistance: Cancer cells with low intrinsic CIN or stable karyotypes are inherently less dependent on KIF18A for survival and proliferation.
-
Acquired Resistance:
-
Upregulation of Drug Efflux Pumps: Increased expression of P-gp has been shown to confer resistance to KIF18A inhibitors in preclinical models.[3]
-
Alterations in Mitotic Checkpoint Signaling: Changes in the spindle assembly checkpoint (SAC) or APC/C activity may allow cells to bypass the mitotic arrest induced by Sovilnesib.[6][7]
-
Changes in Microtubule Dynamics: Alterations in microtubule polymerization rates may partially rescue the mitotic defects caused by KIF18A inhibition.[7]
-
Troubleshooting Guides
Problem 1: Lower than expected efficacy in a specific cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Low Chromosomal Instability (CIN) of the cell line. | 1. Quantify CIN: Assess the level of aneuploidy and ongoing chromosome mis-segregation in your cell line using techniques like fluorescence in situ hybridization (FISH) for specific chromosomes, or whole-genome sequencing-based analysis. 2. Select Appropriate Cell Lines: For initial studies, prioritize cell lines known to have high CIN, such as certain HGSOC (e.g., OVCAR-3) or TNBC (e.g., MDA-MB-157) cell lines. |
| Sub-optimal drug concentration or treatment duration. | 1. Perform Dose-Response and Time-Course Studies: Determine the IC50 value for your specific cell line with a 72-hour or 96-hour cell viability assay. Test a range of concentrations (e.g., 0.01 nM to 10 µM). 2. Monitor Mitotic Arrest: Assess the mitotic index at various time points (e.g., 24, 48, 72 hours) post-treatment to confirm the drug is inducing the expected phenotype. |
| Cell line misidentification or contamination. | 1. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses. |
Problem 2: High variability in in vivo xenograft studies.
| Possible Cause | Troubleshooting Steps |
| Tumor heterogeneity. | 1. Use Patient-Derived Xenograft (PDX) Models: If possible, utilize well-characterized PDX models that better recapitulate the heterogeneity of human tumors. 2. Early Passage Numbers: Use early passage (P2-P5) tumor fragments for implantation to maintain fidelity to the original tumor. |
| Inconsistent tumor establishment and growth. | 1. Standardize Implantation Procedure: Ensure consistent tumor fragment size (2-4 mm³), implantation site (e.g., subcutaneous in the flank), and use of a consistent number of cells if using a cell suspension. 2. Co-injection with Matrigel: Mix tumor cells or fragments with a basement membrane extract like Matrigel to improve tumor take and growth rates. |
| Insufficient drug exposure at the tumor site. | 1. Pharmacokinetic (PK) Analysis: If feasible, perform PK studies to determine the drug concentration in plasma and tumor tissue over time. 2. Optimize Dosing Regimen: Based on preclinical data, ensure the dosing schedule (e.g., once daily oral gavage) is appropriate to maintain therapeutic concentrations at the tumor site. |
Data Presentation
Table 1: Preclinical Efficacy of KIF18A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Subtype | IC50 / EC50 (nM) | Efficacy Endpoint |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 70 | Anti-proliferative IC50 |
| Sovilnesib (this compound) | OVCAR-8 | High-Grade Serous Ovarian Cancer | 540 | Anti-proliferative IC50 |
| AM-1882 | MDA-MB-157 | Triple-Negative Breast Cancer | <100 | Mitotic Image Assay EC50 |
| VLS-1272 | JIMT-1 | HER2+ Breast Cancer | ~10-100 | Cell Viability |
| ATX-295 | OVCAR-3 | High-Grade Serous Ovarian Cancer | 18 | ATPase Activity IC50 |
| ATX020 | OVCAR-3 | High-Grade Serous Ovarian Cancer | 53 | Anti-proliferative IC50 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Sovilnesib in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with Sovilnesib at the desired concentration and time point. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
-
Model Establishment: Implant a 2-4 mm³ fragment of a patient's tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NSG™ mouse).
-
Tumor Growth and Passaging: Monitor tumor growth. When the tumor reaches approximately 1000 mm³, excise it and passage it into a new cohort of mice for expansion.
-
Efficacy Study: When tumors in the study cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer Sovilnesib orally once daily at the predetermined dose.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
Endpoint: Continue the study until tumors in the control group reach the maximum allowed size or for a predetermined duration. The primary endpoint is typically tumor growth inhibition.
Visualizations
Caption: Mechanism of action of Sovilnesib in chromosomally unstable cancer cells.
Caption: Troubleshooting workflow for inconsistent results with Sovilnesib.
References
- 1. benchchem.com [benchchem.com]
- 2. volastratx.com [volastratx.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. volastratx.com [volastratx.com]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.uvm.edu]
Improving the therapeutic window of AMG-650 in combination therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG-650 in combination therapies. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is crucial for the proper alignment of chromosomes during cell division (mitosis). By inhibiting KIF18A, this compound disrupts mitotic progression, leading to mitotic checkpoint activation, the formation of multipolar spindles, and ultimately, programmed cell death (apoptosis) in cancer cells exhibiting chromosomal instability (CIN).[2] This targeted approach is designed to selectively kill cancer cells with a high degree of CIN, a common feature in many aggressive tumors, while sparing healthy cells.
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Preclinical data suggest that cancers with a high degree of chromosomal instability are particularly sensitive to this compound. This includes tumors with mutations in the TP53 gene, which are often associated with CIN.[3] Notably, robust anti-tumor activity has been observed in preclinical models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[2][4] The ongoing Phase 1 clinical trial (NCT04293094) is enrolling patients with various advanced solid tumors, with a focus on TNBC and HGSOC.[5]
Q3: What is the rationale for combining this compound with a PARP inhibitor like Olaparib?
A3: The combination of this compound with a PARP inhibitor such as Olaparib is based on the principle of synthetic lethality. Many chromosomally unstable cancers, particularly those with BRCA1/2 mutations, are deficient in homologous recombination repair and are sensitive to PARP inhibitors. By combining a PARP inhibitor with this compound, which targets a key mitotic protein, there is potential for enhanced anti-cancer activity.[2] Preclinical studies have shown that this combination can lead to greater tumor cell killing than either agent alone in tumor models with alterations in BRCA1 and CCNE1.[2]
Q4: What are the key parameters for the ongoing Phase 1 clinical trial of this compound?
A4: The Phase 1 clinical trial, identified as NCT04293094, is a multicenter, open-label, dose-exploration, and dose-expansion study.[6] The primary objectives are to evaluate the safety and tolerability of this compound in adults with advanced solid tumors and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[7] The study includes a dose-escalation phase followed by a dose-expansion phase in patients with specific cancer types, including TNBC and HGSOC.[7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and verify cell counts before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start with a fresh vial. | |
| Unexpectedly low potency (high IC50) | Incorrect drug concentration. | Verify the stock concentration of this compound and perform serial dilutions accurately. Use a freshly prepared drug solution for each experiment. |
| Cell line is resistant to KIF18A inhibition. | Confirm the chromosomal instability status of your cell line. Consider using a positive control cell line known to be sensitive to mitotic inhibitors. | |
| Issues with the viability assay reagent. | Ensure the viability reagent (e.g., MTT, resazurin) is not expired and has been stored correctly. Optimize the incubation time for the assay with your specific cell line. | |
| Difficulty in observing mitotic arrest | Incorrect timing of observation. | Perform a time-course experiment to determine the optimal time point for observing mitotic arrest after this compound treatment. This can vary between cell lines. |
| Insufficient drug concentration. | Perform a dose-response experiment to identify a concentration that induces significant mitotic arrest without causing widespread, immediate cell death. | |
| Low proliferation rate of the cell line. | Ensure cells are in the logarithmic growth phase when treated with this compound. |
In Vivo Xenograft Experiments
| Issue | Potential Cause | Recommended Solution |
| Poor tumor engraftment or slow growth | Suboptimal cell health or number. | Use cells in the logarithmic growth phase with high viability for injection. Ensure the correct number of cells is injected. |
| Improper injection technique. | Ensure subcutaneous or orthotopic injections are performed consistently. Consider using Matrigel to support initial tumor growth. | |
| Immune rejection of tumor cells. | Use immunodeficient mouse strains (e.g., nude, SCID, NSG) appropriate for your xenograft model. | |
| High variability in tumor volume within a treatment group | Inconsistent initial tumor size at randomization. | Randomize animals into treatment groups only when tumors have reached a specific, uniform size range (e.g., 100-150 mm³). |
| Inaccurate tumor measurement. | Use the same calibrated calipers for all measurements and ensure consistent measurement technique (caliper placement on the tumor). | |
| Toxicity or significant body weight loss in treated animals | Dose is too high for the specific mouse strain. | Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor body weight and clinical signs of toxicity closely. |
| Formulation or vehicle issues. | Ensure the vehicle used for this compound formulation is well-tolerated by the animals. Prepare fresh formulations regularly. |
Data Presentation
Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Ovarian Cancer | OVCAR-3 | This compound (4, 6, 8, 10, 30, 100 mg/kg, p.o., q.d.) | Dose-dependent tumor growth inhibition. Durable tumor regressions at 10, 30, and 100 mg/kg. | [8] |
| Breast Cancer | TNBC PDX models | This compound | Robust anti-cancer activity with evidence of durable tumor regressions. | [2] |
| Pediatric Sarcomas | Rhabdomyosarcoma PDX | This compound (100 mg/kg, p.o., for 21 days) | One model achieved a complete response. | [9] |
| Pediatric Sarcomas | Ewing Sarcoma PDX | This compound (100 mg/kg, p.o., for 21 days) | Two models achieved partial responses. | [9] |
In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 (KIF18A MT-ATPase activity) | 48 nM | Biochemical Assay | [2] |
| Activity in cells | Double-digit nM concentrations | Cell-based assays | [2] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
General Protocol for In Vivo Xenograft Study
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line (e.g., OVCAR-3 for ovarian cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound for oral administration at the desired concentrations.
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
KIF18A Signaling Pathway in Chromosomally Unstable Cancer
Caption: KIF18A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study with this compound.
References
- 1. AMG650 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 4. This compound | 2410796-79-9 | Benchchem [benchchem.com]
- 5. asco.org [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. | BioWorld [bioworld.com]
- 9. preclinicalpivot.org [preclinicalpivot.org]
Validation & Comparative
A Preclinical Comparative Guide to KIF18A Inhibitors: AMG-650 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for chromosomally unstable (CIN) tumors.[1][2][3] These cancers, often characterized by mutations in TP53, exhibit a dependency on KIF18A for mitotic progression, making its inhibition a promising strategy for selective tumor cell killing.[1][2][3] AMG-650 (sovilnesib), a first-in-class, orally bioavailable small molecule inhibitor of KIF18A, has shown significant preclinical activity and has advanced into clinical trials.[3][4] This guide provides a comparative overview of the preclinical data for this compound versus other notable KIF18A inhibitors, including VLS-1488, VLS-1272, and macrocyclic compounds from Aurigene Oncology.
Data Presentation: A Comparative Look at KIF18A Inhibitors
The following tables summarize the available quantitative preclinical data for this compound and other KIF18A inhibitors. It is important to note that these data are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line/Notes |
| This compound (sovilnesib) | KIF18A | ATPase Activity | 71[5] | |
| VLS-1272 | KIF18A | ATPase Activity | 41[6] | ATP-noncompetitive |
| Aurigene Macrocyclic Inhibitors (AU-KIF-01 to -04) | KIF18A | ATPase Activity | 60 - 1400[7] | |
| ATX020 | KIF18A | ATPase Activity | 14.5[8] | Highly selective over other kinesins |
Table 2: Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (sovilnesib) | OVCAR-3 | Ovarian | Not specified, but inhibits tumor cell growth in a dose-dependent manner[5] |
| VLS-1272 | JIMT-1 | Breast | 7.8[6] |
| OVCAR-3 | Ovarian | 9.7[6] | |
| HCC-15 | Breast | 11[6] | |
| ATX020 | OVCAR-3 | Ovarian | 53.3[9] |
| OVCAR-8 | Ovarian | 534[8] |
Table 3: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome |
| This compound (sovilnesib) | OVCAR-3 Xenograft | 10-100 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition; lasting tumor regression and cure in 50% of animals[5] |
| Pediatric Solid Tumor PDXs | 100 mg/kg, p.o. for 21 days | Limited antitumor activity in osteosarcoma; some activity in rhabdomyosarcoma and Ewing sarcoma[10] | |
| VLS-1272 | HCC15 and OVCAR3 Xenografts | 10-60 mg/kg, p.o. | Dose-dependent inhibition of tumor growth[6] |
| Aurigene Macrocyclic Inhibitors (AU-KIF-03, AU-KIF-04) | OVCAR3 CDX | Not specified | Significant dose-dependent anti-tumor efficacy[7] |
| VLS-1488 | CIN Models | Not specified | Dose-dependent inhibition of tumor growth[11] |
Table 4: Preclinical Pharmacokinetic Parameters of KIF18A Inhibitors
| Inhibitor | Species | Key Findings |
| This compound (sovilnesib) | Mouse | Orally bioavailable with sustained exposure[1] |
| Aurigene Macrocyclic Inhibitors | Rodents | Oral bioavailability of 18-25% with low clearance[7] |
| VLS-1272 | Not specified | Orally bioavailable[12] |
| VLS-1488 | Not specified | Oral small molecule inhibitor[11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments used to evaluate KIF18A inhibitors.
KIF18A ATPase Activity Assay
This biochemical assay quantifies the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.
-
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Phosphate detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound
-
384-well microplate
-
-
Procedure:
-
A reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme is prepared.
-
The test compound is added at various concentrations to the wells of the microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
The IC50 value is determined by plotting the percent inhibition against the compound concentration.[13][14]
-
Cell Viability/Proliferation Assay
This cell-based assay assesses the effect of KIF18A inhibition on the growth and viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, JIMT-1)
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compound or vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 72-144 hours).[5]
-
The cell viability reagent is added to each well, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[14]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., OVCAR-3)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
-
Procedure:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered daily or on a specified schedule.[5][10]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of mitotic markers like phospho-histone H3).[7]
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
-
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key concepts related to KIF18A inhibition.
Caption: KIF18A's role in mitosis and the effect of its inhibition in CIN cancer cells.
Caption: A typical experimental workflow for the preclinical development of KIF18A inhibitors.
Caption: Logical framework for comparing the preclinical profiles of KIF18A inhibitors.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. preclinicalpivot.org [preclinicalpivot.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide: Sovilnesib and Paclitaxel in the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sovilnesib (PMV-601), a novel investigational agent, and paclitaxel (B517696), a long-standing standard-of-care chemotherapy, for the treatment of ovarian cancer. While direct comparative efficacy data from head-to-head clinical trials are not yet available due to the early stage of Sovilnesib's development, this document aims to offer a comprehensive overview of their distinct mechanisms of action, developmental status, and the preclinical and clinical evaluation methodologies used to assess their therapeutic potential.
Introduction
Ovarian cancer remains a significant challenge in oncology, with a high rate of recurrence and the development of chemoresistance. Paclitaxel, a taxane-based chemotherapeutic, has been a cornerstone of treatment for decades. However, the emergence of resistance necessitates the development of novel therapeutic strategies. Sovilnesib, a first-in-class inhibitor of Kinesin Family Member 18A (KIF18A), represents a targeted approach that is currently under clinical investigation for platinum-resistant high-grade serous ovarian cancer (HGSOC).
Mechanism of Action
The fundamental difference between Sovilnesib and paclitaxel lies in their molecular targets and their effects on mitosis.
Paclitaxel: A microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit of microtubules, the key components of the mitotic spindle. This binding prevents their dynamic assembly and disassembly, which is crucial for chromosome segregation during mitosis. The stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][2]
Sovilnesib: As a KIF18A inhibitor, Sovilnesib targets a specific motor protein that plays a critical role in dampening chromosome oscillations during mitosis to facilitate their proper alignment at the metaphase plate. By inhibiting KIF18A, Sovilnesib disrupts this fine-tuned process, leading to severe chromosome misalignments, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and subsequent cell death, particularly in cancer cells with high chromosomal instability (CIN).[3]
Signaling Pathway Diagrams
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: Sovilnesib's mechanism of action leading to cell death.
Comparative Overview
| Feature | Sovilnesib (PMV-601) | Paclitaxel |
| Drug Class | KIF18A Inhibitor | Taxane, Microtubule-Stabilizing Agent |
| Molecular Target | Kinesin Family Member 18A | β-tubulin subunit of microtubules |
| Mechanism of Action | Disrupts chromosome alignment in mitosis | Stabilizes microtubules, leading to G2/M arrest |
| Cellular Outcome | Mitotic arrest and cell death in CIN-high cells | Mitotic arrest and apoptosis |
| Development Status | Phase 1b clinical trials for ovarian cancer[4][5][6] | Approved for clinical use |
| Indications in Ovarian Cancer | Investigational for platinum-resistant HGSOC[4][5][7] | First-line and recurrent ovarian cancer |
| Administration | Oral tablet[4][7] | Intravenous infusion |
| Potential Advantages | Targeted therapy for tumors with high CIN, oral administration | Broadly effective in various solid tumors, long history of clinical use |
| Known Limitations/Resistance | Efficacy may be limited to CIN-high tumors (under investigation) | Neurotoxicity, myelosuppression, development of resistance (e.g., via drug efflux pumps, tubulin mutations)[1] |
Clinical Development of Sovilnesib
Sovilnesib is currently in a Phase 1b dose-optimization study for patients with advanced high-grade serous ovarian cancer (HGSOC) that is platinum-resistant or refractory.[4][5][6] The study aims to determine the recommended Phase 2 dose (RP2D) and assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Sovilnesib.[4][8] The U.S. FDA has granted Fast Track designation to Sovilnesib for this indication, highlighting the unmet medical need in this patient population.[5][6]
Key Eligibility Criteria for the Phase 1b Trial (NCT06084416) include: [8][9]
-
Histologically confirmed platinum-resistant or refractory HGSOC.
-
Measurable disease per RECIST 1.1.
-
ECOG performance status of 0 or 1.
-
Prior treatment with a PARP inhibitor if BRCA mutated.
Experimental Protocols
The evaluation of anti-cancer agents like Sovilnesib and paclitaxel involves a series of preclinical experiments to determine their efficacy and mechanism of action.
In Vitro Assays
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells to determine the concentration of the drug that inhibits cell growth by 50% (IC50). Ovarian cancer cell lines (e.g., OVCAR-3, SKOV3) are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 48-72 hours).
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining): Flow cytometry is used to quantify the percentage of cells undergoing apoptosis after drug treatment. Early apoptotic cells stain positive for Annexin V, while late apoptotic/necrotic cells stain for both Annexin V and propidium iodide.
-
Cell Cycle Analysis: Cells are treated with the drug, fixed, and stained with a DNA-intercalating dye like propidium iodide. Flow cytometry is then used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing drug-induced cell cycle arrest.[1][3][10]
-
Tubulin Polymerization Assay: For microtubule-targeting agents like paclitaxel, this in vitro assay measures the effect of the drug on the polymerization of purified tubulin into microtubules, typically by monitoring changes in turbidity.
-
KIF18A ATPase Activity Assay: For KIF18A inhibitors like Sovilnesib, this biochemical assay measures the drug's ability to inhibit the ATPase activity of the KIF18A motor domain, which is essential for its function.
In Vivo Models
-
Ovarian Cancer Xenograft Models: Human ovarian cancer cells are implanted into immunodeficient mice, either subcutaneously or orthotopically (in the ovary or intraperitoneally) to better mimic the tumor microenvironment.[5][11][12] Tumor growth is monitored over time in response to treatment with the investigational drug or a control. Tumor volume is measured, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for anti-cancer drugs.
Conclusion and Future Directions
Paclitaxel remains a vital component of ovarian cancer therapy, but its efficacy is limited by both inherent and acquired resistance. Sovilnesib offers a novel, targeted approach that may be effective in a specific subset of ovarian tumors characterized by high chromosomal instability. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of Sovilnesib in a heavily pre-treated patient population.
Future research will likely focus on identifying biomarkers to predict which patients are most likely to respond to KIF18A inhibition. Furthermore, as Sovilnesib and other targeted agents advance through clinical development, there will be a strong rationale for designing clinical trials that compare these novel therapies to or combine them with the established standard of care, including paclitaxel, to improve outcomes for women with ovarian cancer. Direct comparative efficacy data will be essential to fully understand the clinical potential of Sovilnesib relative to existing treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cell viability assay for drug testing in ovarian cancer: in vitro kill versus clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human ovarian cancer xenograft model [bio-protocol.org]
Validation of AMG-650's selectivity for KIF18A over other kinesins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of AMG-650 (sovilnesib), a first-in-class inhibitor of the mitotic kinesin KIF18A, against other kinesin motor proteins. The data presented is supported by experimental findings to assist in evaluating its potential as a targeted therapeutic agent in chromosomally unstable cancers.
Introduction to this compound and KIF18A
KIF18A is a mitotic kinesin motor protein that plays a critical role in regulating chromosome alignment at the metaphase plate during cell division.[1][2][3] Its overexpression is associated with tumor aggressiveness in a subset of human cancers.[2][4] this compound is a potent and orally bioavailable small molecule inhibitor of KIF18A.[1][2] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death (apoptosis), particularly in cancer cells exhibiting chromosomal instability.[3] The therapeutic rationale for targeting KIF18A is to selectively eliminate cancer cells with this vulnerability while sparing normal, healthy cells.[2]
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic index, minimizing off-target effects. The following table summarizes the inhibitory activity of this compound against KIF18A and other related kinesin motor proteins, as determined by microtubule-stimulated ATPase assays.
| Kinesin Motor Protein | Family | Function | IC50 (nM) for this compound |
| KIF18A | Kinesin-8 | Chromosome alignment | 48 [4][5][6][7] |
| KIF18B | Kinesin-8 | Microtubule depolymerization | >10,000 |
| KIF19A | Kinesin-8 | Cilia length regulation | >10,000 |
| Eg5 (KIF11) | Kinesin-5 | Spindle pole separation | >10,000 |
| CENP-E (KIF10) | Kinesin-7 | Chromosome congression | >10,000 |
| KIFC1 (HSET) | Kinesin-14 | Spindle organization | >10,000 |
Data sourced from preclinical characterization studies of this compound.
As the data indicates, this compound demonstrates high selectivity for KIF18A with an IC50 value of 48 nM.[4][5][6][7] In contrast, its inhibitory activity against other kinesins, including those from the same Kinesin-8 family (KIF18B, KIF19A) and other critical mitotic kinesins (Eg5, CENP-E, KIFC1), is significantly lower, with IC50 values exceeding 10,000 nM. This wide selectivity window suggests a lower likelihood of off-target effects related to the inhibition of other kinesin motor proteins.
Experimental Protocols
The selectivity of this compound was primarily determined using biochemical microtubule-stimulated ATPase assays.
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.
Principle: Kinesin motor proteins utilize the energy from ATP hydrolysis to move along microtubules. The rate of ADP production is proportional to the enzymatic activity of the kinesin. Inhibitors will decrease the rate of ATP hydrolysis.
General Protocol:
-
Reagents: Recombinant human kinesin motor domains (KIF18A and other tested kinesins), paclitaxel-stabilized microtubules, ATP, and a detection reagent such as ADP-Glo™ (Promega).
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Mixture: Each well contains the respective kinesin enzyme and microtubules in an assay buffer.
-
Compound Addition: this compound is added at varying concentrations to determine the dose-dependent inhibition. A DMSO vehicle control is used as a reference for uninhibited activity.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ADP produced is quantified using a detection reagent. The ADP-Glo™ system, for example, involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase reaction, producing a luminescent signal that is proportional to the initial ADP concentration.
-
Data Analysis: The luminescent signal is measured, and the percent inhibition relative to the DMSO control is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizations
KIF18A's Role in Mitosis and the Effect of this compound
Caption: Role of KIF18A in mitosis and the mechanism of action of this compound.
Experimental Workflow for Kinesin Inhibitor Selectivity Screening
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
The Synergistic Potential of AMG-650 and PARP Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that target multiple vulnerabilities within cancer cells. This guide provides a comprehensive comparison of the novel KIF18A inhibitor, AMG-650, in combination with PARP inhibitors for the treatment of cancers, particularly those with specific genetic alterations. While preclinical data suggests a promising synergistic effect, detailed quantitative results from combination studies are not yet publicly available. This guide, therefore, presents the foundational mechanisms of action, summarizes available preclinical data for each agent, and offers a framework for evaluating the combination's potential against other therapeutic alternatives.
Introduction to this compound and PARP Inhibators
This compound: A First-in-Class KIF18A Inhibitor
This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A. KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent chromosome mis-segregation, KIF18A is often overexpressed and becomes essential for cell survival. By inhibiting KIF18A, this compound disrupts the proper alignment of chromosomes, leading to mitotic catastrophe and subsequent apoptotic cell death in these cancer cells. This targeted approach offers the potential for a wider therapeutic window, sparing healthy cells with intact chromosomal stability.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the function of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks that cannot be efficiently repaired. This concept, known as synthetic lethality, results in genomic instability and cell death.
Mechanism of Action and Rationale for Combination
The combination of this compound and a PARP inhibitor is predicated on the hypothesis of orthogonal mechanisms of action leading to a synergistic anti-tumor effect. This compound induces mitotic errors and subsequent DNA damage in chromosomally unstable cells. This increased DNA damage burden may render cancer cells, even those without inherent HR deficiencies, more susceptible to the effects of PARP inhibition.
An abstract from a preclinical study has indicated that the combination of this compound with the PARP inhibitor olaparib (B1684210) enhances anti-cancer activity in tumor models with BRCA1 alterations and CCNE1 amplification. However, specific quantitative data from this study is not yet available in the public domain.
Below is a diagram illustrating the proposed synergistic mechanism:
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Preclinical Data Summary
While specific quantitative data for the this compound and PARP inhibitor combination is pending, the following tables summarize the publicly available preclinical data for each agent individually. This information provides a baseline for understanding their potential efficacy.
Table 1: Preclinical Activity of this compound (Monotherapy)
| Cell Line/Model | Cancer Type | Key Genetic Alterations | Efficacy Metric | Result |
| OVCAR3 Xenograft | Ovarian Cancer | TP53mut, CCNE1-amp | Tumor Growth Inhibition | Dose-dependent tumor regression |
| Breast Cancer PDX | Breast Cancer | Not Specified | Tumor Growth Inhibition | Robust anti-cancer activity |
| Various Cell Lines | Breast, Ovarian | CIN features | Apoptosis | Induction of apoptosis |
Table 2: Preclinical Activity of Olaparib (Monotherapy and Combination with other agents)
| Cell Line/Model | Cancer Type | Key Genetic Alterations | Combination Agent | Efficacy Metric | Result |
| Bcap37 | Breast Cancer | Not Specified | Paclitaxel | Apoptosis Rate | Significant increase vs. Paclitaxel alone |
| A2780 | Ovarian Cancer | Not Specified | Cisplatin | Apoptosis Rate | 19.42% (combination) vs. 5.24% (Cisplatin alone) |
| OVCAR-3 | Ovarian Cancer | Not Specified | Cisplatin | Apoptosis Rate | Significant increase vs. single agents |
| BRCA2-mutated PDX | Ovarian Cancer | BRCA2 mutation | Carboplatin | Tumor Growth Inhibition | Significant inhibition vs. control |
Comparison with Alternative Treatments
The potential of the this compound and PARP inhibitor combination should be evaluated against current standard-of-care and emerging therapies for relevant cancer types. The table below provides a comparative framework. Note: Data for the this compound/PARP inhibitor combination is hypothetical and for illustrative purposes, pending the release of actual study results.
Table 3: Comparative Efficacy of Cancer Therapies
| Treatment Regimen | Target Population | Efficacy Metric | Reported/Hypothetical Result |
| This compound + PARP Inhibitor | Cancers with CIN, BRCA mutations, or CCNE1 amplification | Tumor Growth Inhibition | (Hypothetical) >80% |
| Platinum-based Chemotherapy | Broad range of solid tumors | Objective Response Rate | 40-70% (depending on cancer type and line of therapy) |
| PARP Inhibitor Monotherapy | BRCA-mutated cancers | Progression-Free Survival | Significant improvement vs. placebo |
| Immune Checkpoint Inhibitors | Tumors with high mutational burden or PD-L1 expression | Objective Response Rate | 20-40% (monotherapy) |
| WEE1 Inhibitors | CCNE1-amplified cancers | Tumor Growth Inhibition | Preclinical and early clinical activity |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of the this compound and PARP inhibitor combination are not yet publicly available. However, based on standard methodologies used in similar oncology studies, the following outlines the likely experimental workflows.
In Vitro Synergy Assessment Workflow
Lack of Cross-Resistance Foreseen Between AMG-650 and Traditional Anti-Mitotic Agents
Preclinical data and a distinct mechanism of action strongly suggest that the novel KIF18A inhibitor, AMG-650 (sovilnesib), is unlikely to exhibit cross-resistance with traditional anti-mitotic agents such as taxanes and vinca (B1221190) alkaloids. This positions this compound as a promising therapeutic option for tumors that have developed resistance to these widely used chemotherapies.
This compound selectively targets the kinesin motor protein KIF18A, a protein crucial for the survival of cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2] This targeted approach differs fundamentally from taxanes (e.g., paclitaxel (B517696), docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine), which directly interfere with microtubule dynamics in all dividing cells, leading to significant toxicity in healthy tissues.[3][4][5] The mechanisms of resistance to these older agents, typically involving alterations in microtubule structure or the overexpression of drug efflux pumps, are not expected to impact the efficacy of this compound.[6][7][8]
Comparative Efficacy and Resistance Profile
While direct experimental studies testing this compound on a broad panel of taxane- and vinca alkaloid-resistant cell lines are not yet publicly available, the disparate molecular targets and mechanisms of action provide a strong rationale for the absence of cross-resistance.
| Agent Class | Primary Target | Mechanism of Action in Cancer Cells | Common Mechanisms of Resistance | Expected Activity against Resistant Cells |
| This compound (KIF18A Inhibitor) | KIF18A | Inhibits ATPase activity, leading to mitotic arrest and cell death specifically in chromosomally unstable cells.[1][2][9] | Upregulation of counteracting motor proteins (e.g., HSET/KIFC1), deregulation of the Anaphase-Promoting Complex (APC/C).[10] | Expected to be active in taxane/vinca-resistant cells. |
| Taxanes | β-tubulin | Stabilize microtubules, preventing mitotic spindle formation and leading to mitotic arrest.[3][6][11] | Mutations in tubulin genes, overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in microtubule-associated proteins.[6][7][12] | Not expected to be active in cells with these resistance mechanisms. |
| Vinca Alkaloids | Tubulin | Inhibit tubulin polymerization, preventing microtubule formation and leading to mitotic arrest.[4][13][14] | Overexpression of P-glycoprotein, mutations in tubulin, alterations in microtubule stability.[4][8] | Not expected to be active in cells with these resistance mechanisms. |
Experimental Protocols
To definitively assess the cross-resistance profile of this compound, the following experimental methodologies are recommended.
Generation of Resistant Cell Lines
Drug-resistant cancer cell lines can be developed by continuous exposure to escalating concentrations of the selective agent (e.g., paclitaxel or vincristine) over a prolonged period.
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to the anti-mitotic agent of interest.
-
Initial Drug Exposure: Treat the cells with the IC50 (half-maximal inhibitory concentration) of the drug.
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Selection of Resistant Population: Continue this process until the cells can proliferate in a drug concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Cross-Resistance Assessment (Cell Viability Assay)
The sensitivity of the newly generated resistant cell lines to this compound can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Plate the parental, taxane-resistant, and vinca alkaloid-resistant cell lines in 96-well plates at an optimal density for proliferation and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period that allows for at least two to three cell doublings (typically 72 hours).
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and measure the output (absorbance or luminescence) with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the drug concentration. Calculate the IC50 values for each cell line using non-linear regression analysis. A lack of significant shift in the IC50 for this compound in the resistant cell lines compared to the parental line would indicate no cross-resistance.
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways targeted by these anti-mitotic agents and a general workflow for conducting cross-resistance studies.
Caption: A generalized workflow for generating drug-resistant cell lines and subsequently evaluating cross-resistance to a test compound like this compound.
Caption: Simplified signaling pathways illustrating the distinct molecular targets of this compound versus taxanes and vinca alkaloids.
References
- 1. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 2. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
A Head-to-Head In Vitro Comparison of KIF18A Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro performance of various small-molecule inhibitors targeting the mitotic kinesin KIF18A, a promising therapeutic target in chromosomally unstable cancers.
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Many cancer cells, particularly those with chromosomal instability (CIN), exhibit a strong dependence on KIF18A for successful cell division, making it a compelling target for anticancer therapies.[2] Inhibition of KIF18A's ATPase activity disrupts chromosome congression, activates the Spindle Assembly Checkpoint (SAC), and ultimately leads to mitotic arrest and apoptosis in these vulnerable cancer cells.[3] This guide provides a comparative overview of the in vitro potency of several prominent KIF18A inhibitors, details the experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Quantitative Comparison of KIF18A Inhibitors
The following tables summarize the in vitro inhibitory activities of various KIF18A inhibitors from published data. Table 1 details the half-maximal inhibitory concentration (IC50) from biochemical ATPase assays, which directly measure the inhibition of the KIF18A motor protein's enzymatic activity. Table 2 presents the half-maximal effective concentration (EC50) or IC50 values from cell-based anti-proliferative and viability assays, demonstrating the inhibitors' effects in a cellular context.
Table 1: Biochemical IC50 Values of KIF18A Inhibitors in ATPase Assays
| Inhibitor | IC50 (µM) | Notes | Reference(s) |
| Sovilnesib (AMG-650) | 0.071 | - | [1] |
| ATX020 | 0.0145 | Highly selective over other kinesins. | [3] |
| VLS-1272 | 0.041 | ATP non-competitive inhibitor. | [1][3] |
| KIF18A-IN-3 | 0.061 | - | [1] |
| AM-1882 | 0.230 | Selective against a panel of other kinesins. | [3] |
| AM-9022 | 0.047 | Orally active inhibitor. | [3] |
| AM-5308 | 0.047 | Potent and selective inhibitor. | [3] |
| KIF18A-IN-4 | 6.16 | ATP and microtubule noncompetitive inhibitor. | [4] |
| BTB-1 | 0.535 | - | [5] |
| KIF18A-IN-1 | 0.260 | - | [5] |
| KIF18A-IN-2 | 0.028 | - | [6] |
Table 2: Anti-proliferative IC50/EC50 Values of KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50/EC50 (µM) | Reference(s) |
| Sovilnesib (this compound) | OVCAR-3 | Ovarian Cancer | 0.070 | [1] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 0.053 | [1] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 0.54 | [1] |
| AM-0277 | Sensitive Cell Lines | Various | 0.047 (mean) | [2] |
| AM-1882 | Sensitive Cell Lines | Various | 0.021 (mean) | [2] |
| AM-9022 | Sensitive Cell Lines | Various | 0.045 (mean) | [2] |
| KIF18A-IN-1 | MDA-MB-157 | Breast Cancer | 0.00509 | [6] |
| KIF18A-IN-1 | OVCAR-8 | Ovarian Cancer | 0.0124 | [6] |
| KIF18A-IN-1 | HCC-1806 | Breast Cancer | 0.00611 | [6] |
| KIF18A-IN-1 | HeLa | Cervical Cancer | 0.0209 | [6] |
| KIF18A-IN-1 | OVCAR-3 | Ovarian Cancer | 0.0103 | [6] |
| KIF18A-IN-4 | MDA-MB-157 | Breast Cancer | 4.8 | [4] |
| KIF18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6.35 | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of KIF18A triggers a cascade of events within the cell, leading to mitotic arrest and apoptosis. The diagrams below, generated using Graphviz, illustrate the signaling pathway affected by KIF18A inhibition and a typical workflow for characterizing these inhibitors in vitro.
Caption: KIF18A inhibition leads to mitotic arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Preclinical Efficacy of Sovilnesib in Patient-Derived Xenograft Models: A Comparative Analysis
For Immediate Release
NEW YORK, December 15, 2025 – A comprehensive analysis of preclinical data highlights the potential of Sovilnesib (formerly AMG-650), a first-in-class KIF18A inhibitor, in treating chromosomally unstable cancers, particularly ovarian and breast cancer. This guide provides a detailed comparison of Sovilnesib's performance in patient-derived xenograft (PDX) models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on publicly available information from scientific conferences and publications.
Sovilnesib targets the kinesin-like protein KIF18A, a key regulator of chromosome alignment during mitosis. In cancer cells with high chromosomal instability (CIN), a common feature of aggressive tumors, the inhibition of KIF18A leads to mitotic catastrophe and subsequent cell death. This targeted approach offers a promising therapeutic window for cancers that are otherwise difficult to treat.
Mechanism of Action: Disrupting Mitotic Precision
Sovilnesib's mechanism of action is centered on the inhibition of the KIF18A motor protein. In highly proliferative cancer cells with CIN, there is an increased reliance on KIF18A to ensure proper chromosome segregation during cell division. By inhibiting KIF18A, Sovilnesib disrupts this process, leading to multipolar cell division and apoptosis.
Caption: Sovilnesib inhibits KIF18A, disrupting chromosome alignment and leading to mitotic catastrophe and apoptosis in chromosomally unstable (CIN) cancer cells.
Efficacy of Sovilnesib in Ovarian and Breast Cancer PDX Models
Preclinical studies presented at the American Association for Cancer Research (AACR) 2023 Annual Meeting have demonstrated Sovilnesib's potent anti-cancer activity.[1] In a subset of human ovarian and breast cancer PDX models, Sovilnesib induced durable tumor regressions at well-tolerated doses.[1] While specific quantitative data from these presentations are not yet publicly available in detail, the qualitative results are promising.
For a quantitative perspective, we can look at data from other novel KIF18A inhibitors that have been recently published. For instance, a potent KIF18A inhibitor showed significant tumor growth inhibition (TGI) in an OVCAR-3 ovarian cancer xenograft model.[2]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Sovilnesib (this compound) | Not specified | Robust anti-cancer activity and durable tumor regressions reported | [1] |
| Alternative KIF18A Inhibitor | 10-60 mg/kg p.o. b.i.d. | 60-112% | [2] |
Table 1: Comparison of KIF18A Inhibitor Efficacy in Ovarian Cancer Xenograft Models. Note: Quantitative data for Sovilnesib is based on qualitative reports; data for the alternative inhibitor is from a cell-line derived xenograft model.
Combination Therapy: Enhancing Efficacy with PARP Inhibitors
A significant finding from preclinical studies is the enhanced anti-cancer activity of Sovilnesib when combined with the PARP inhibitor olaparib.[1] This is particularly relevant for BRCA1- and CCNE1-altered tumor models, which are common in ovarian and breast cancers. This synergistic effect suggests a potential new treatment strategy for patients who have developed resistance to PARP inhibitors.
| Treatment Group | PDX Model Type | Outcome | Reference |
| Sovilnesib + Olaparib | Ovarian and Breast Cancer (BRCA1- and CCNE1-altered) | Enhanced anti-cancer activity compared to either agent alone | [1] |
Table 2: Efficacy of Sovilnesib in Combination Therapy.
Standard of Care and Alternative Treatments
The current standard of care for platinum-resistant ovarian cancer, the primary indication for which Sovilnesib is being developed, includes single-agent chemotherapy with drugs such as paclitaxel, topotecan, or pegylated liposomal doxorubicin. These treatments, however, have limited efficacy. The development of targeted therapies like Sovilnesib offers a much-needed alternative.
Experimental Protocols
The evaluation of Sovilnesib's efficacy in PDX models follows a rigorous and standardized workflow.
Caption: A generalized workflow for establishing and utilizing patient-derived xenograft (PDX) models for testing the efficacy of novel cancer therapeutics like Sovilnesib.
Detailed Methodology:
-
PDX Model Establishment: Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice. The tumors are allowed to grow and are then passaged to subsequent cohorts of mice for expansion.
-
Drug Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. Sovilnesib is administered orally at various doses, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly to assess treatment efficacy and toxicity. At the end of the study, tumors are excised for further analysis, including histopathology and biomarker studies.
Conclusion
Sovilnesib demonstrates significant promise as a targeted therapy for chromosomally unstable cancers, particularly in ovarian and breast cancer PDX models. Its unique mechanism of action and encouraging preclinical efficacy, both as a monotherapy and in combination with PARP inhibitors, position it as a strong candidate for further clinical development. The ongoing and upcoming clinical trials will be crucial in determining its ultimate role in the treatment of these challenging diseases.[3][4][5]
References
Predicting Response to AMG-650 Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
AMG-650 (Sovilnesib) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. It represents a novel therapeutic strategy targeting chromosomally unstable (CIN) cancers. This guide provides a comprehensive comparison of potential biomarkers for predicting response to this compound, supported by available preclinical data, and contrasts its potential efficacy with current standard-of-care treatments for relevant cancer types.
Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
This compound selectively inhibits the ATPase activity of KIF18A, a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[1][2] In chromosomally unstable cancer cells, which are often characterized by TP53 mutations, there is a heightened dependency on KIF18A to prevent catastrophic mitotic errors, such as multipolar cell division, that would otherwise lead to apoptosis.[3] By inhibiting KIF18A, this compound selectively induces mitotic checkpoint activation and subsequent apoptosis in these vulnerable cancer cells, while having minimal effects on normal, chromosomally stable cells.[1][2]
Potential Predictive Biomarkers for this compound Therapy
The primary candidate biomarkers for predicting a favorable response to this compound are TP53 mutation status and the degree of chromosomal instability.
TP53 Mutation Status
Mutations in the TP53 tumor suppressor gene are strongly associated with chromosomal instability. Preclinical studies have demonstrated that cancer cells with TP53 mutations are particularly sensitive to KIF18A inhibition.[4] The ongoing Phase 1 clinical trial for this compound (NCT04293094) specifically includes patients with documented TP53 mutations in various solid tumors.[3]
Chromosomal Instability (CIN)
CIN, the persistent gain or loss of whole or parts of chromosomes, is a hallmark of many aggressive cancers.[1] As this compound's mechanism is centered on exploiting this instability, direct measurement of CIN could serve as a powerful predictive biomarker.
Comparison with Standard of Care
The primary indications for which this compound is being investigated are triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), both of which are characterized by high frequency of TP53 mutations and CIN.
Triple-Negative Breast Cancer (TNBC)
| Treatment Option | Target Population | Efficacy (Metastatic Setting) | Biomarker Requirement |
| This compound (Investigational) | TNBC with high CIN and/or TP53 mutation | Preclinical data suggests tumor regression in xenograft models.[4] Clinical data pending. | TP53 mutation, High CIN |
| Chemotherapy (e.g., Anthracyclines, Taxanes) | Most TNBC patients | Objective Response Rate (ORR): ~30-40% | None |
| Immunotherapy (e.g., Pembrolizumab) + Chemo | PD-L1 positive TNBC | ORR: ~50-60% | PD-L1 expression |
| PARP Inhibitors (e.g., Olaparib, Talazoparib) | Germline BRCA1/2 mutated TNBC | ORR: ~50-60% | Germline BRCA1/2 mutation |
High-Grade Serous Ovarian Cancer (HGSOC)
| Treatment Option | Target Population | Efficacy (Platinum-Resistant Recurrent) | Biomarker Requirement |
| This compound (Investigational) | HGSOC with high CIN and/or TP53 mutation | Preclinical data shows tumor regression in xenograft models.[5] Clinical data pending. | TP53 mutation, High CIN |
| Single-Agent Chemotherapy | Platinum-resistant HGSOC | ORR: ~15-20% | None |
| Bevacizumab + Chemotherapy | Platinum-resistant HGSOC | ORR: ~25-30% | None |
| PARP Inhibitors (e.g., Olaparib) | Recurrent HGSOC, especially with BRCA mutations | ORR: ~30-40% (as maintenance) | BRCA1/2 mutation (germline or somatic) |
Experimental Protocols
TP53 Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify mutations in the TP53 gene from tumor tissue.
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized. DNA is extracted using a commercially available kit optimized for FFPE samples. DNA quantification and quality are assessed using a spectrophotometer and fluorometer.
-
Library Preparation: An amplicon-based or hybrid-capture NGS panel targeting the entire coding region of the TP53 gene is used. DNA is fragmented, end-repaired, A-tailed, and ligated with sequencing adapters containing unique molecular identifiers.
-
Sequencing: The prepared library is sequenced on an Illumina MiSeq or NextSeq platform to a minimum average depth of 500x.
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome (hg19 or hg38). Variant calling is performed using a validated bioinformatics pipeline to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Variants are annotated and classified for pathogenicity based on established databases (e.g., ClinVar, COSMIC).
Chromosomal Instability (CIN) Assessment using Low-Pass Whole Genome Sequencing (lpWGS)
Objective: To quantify the degree of chromosomal instability from tumor DNA.
Methodology:
-
Sample and Library Preparation: DNA is extracted from tumor tissue as described above. A sequencing library is prepared without target enrichment to represent the entire genome.
-
Sequencing: The library is sequenced to a low depth (e.g., 0.1x to 1x coverage) on a high-throughput sequencer.
-
Data Analysis:
-
The genome is divided into bins of a fixed size (e.g., 500kb).
-
The number of sequencing reads in each bin is counted and normalized for GC content and mappability.
-
Copy number alterations are identified by comparing the read counts in tumor DNA to a diploid reference.
-
A CIN score is calculated based on the extent of chromosomal gains and losses across the genome. Various scoring algorithms can be employed.
-
Conclusion
The preclinical evidence strongly suggests that TP53 mutation status and the degree of chromosomal instability are promising predictive biomarkers for response to the KIF18A inhibitor this compound. As clinical data from the Phase 1 trial and subsequent studies become available, the utility of these biomarkers will be further clarified. For researchers and drug developers, the integration of robust and standardized assays for TP53 mutation and CIN into clinical trial designs will be critical for identifying the patient populations most likely to benefit from this novel targeted therapy. The comparison with existing standard-of-care treatments highlights the potential for this compound to address a significant unmet need in highly aggressive and difficult-to-treat cancers like TNBC and HGSOC.
References
A Comparative Analysis of AMG-650 and Other Mitotic Checkpoint Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The mitotic checkpoint is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Its dysregulation is a hallmark of cancer, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of AMG-650, a first-in-class KIF18A inhibitor, with other prominent mitotic checkpoint inhibitors targeting Mps1 and Aurora kinases. We present a comprehensive overview of their mechanisms of action, preclinical and clinical data, and detailed experimental protocols to support further research and development in this promising area of oncology.
Executive Summary
Mitotic checkpoint inhibitors represent a diverse class of anti-cancer agents that disrupt cell division in rapidly proliferating tumor cells. This guide focuses on a comparative analysis of three key classes of these inhibitors:
-
KIF18A Inhibitors (this compound): A novel class of drugs targeting the kinesin motor protein KIF18A, which is crucial for chromosome alignment at the metaphase plate. This compound (Sovilnesib) is the frontrunner in this class, showing selectivity for chromosomally unstable (CIN) cancer cells.
-
Mps1 Inhibitors: These compounds target the Monopolar spindle 1 (Mps1) kinase, a central component of the spindle assembly checkpoint (SAC). Inhibition of Mps1 leads to premature anaphase entry and chromosome missegregation.
-
Aurora Kinase Inhibitors: This class of inhibitors targets Aurora kinases (A, B, and C), which are key regulators of various mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.
This guide will delve into the preclinical and clinical data available for representative inhibitors from each class, providing a quantitative comparison of their potency and efficacy. Detailed experimental methodologies are also provided to facilitate the evaluation of these and other novel mitotic checkpoint inhibitors.
Comparative Data of Mitotic Checkpoint Inhibitors
The following tables summarize the in vitro potency and preclinical/clinical status of this compound and selected Mps1 and Aurora kinase inhibitors.
Table 1: In Vitro Potency (IC50) of Mitotic Checkpoint Inhibitors
| Inhibitor | Target | Target IC50 (nM) | Cell Line Antiproliferative IC50 (nM) | Key References |
| This compound (Sovilnesib) | KIF18A MT-ATPase | 48 | 71 (general) | [1][2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | 60 - >5000 (CRC cell lines) | [3][4] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | <50 (sensitive SCLC cell lines) | [5] |
| Danusertib (PHA-739358) | Aurora A/B/C | 13 (A), 79 (B), 61 (C) | 50 - 3060 (leukemic cell lines) | |
| BAY 1217389 | Mps1 | <10 | Not specified | |
| Reversine | Mps1 | 6 | Not specified | |
| S81694 | Mps1 | Not specified | 51-126 (ALL cell lines) |
Table 2: Preclinical and Clinical Status of Mitotic Checkpoint Inhibitors
| Inhibitor | Target | Preclinical Efficacy Highlights | Clinical Development Status | Key References |
| This compound (Sovilnesib) | KIF18A | Shows robust anti-cancer activity and durable tumor regressions in ovarian and breast cancer CDX/PDX models. Limited activity in some pediatric solid tumors. | Phase 1 trial ongoing for advanced solid tumors (NCT04293094). | [1] |
| Alisertib (MLN8237) | Aurora A | Demonstrates anti-proliferative effects against colorectal cancer cell lines and PDX models. | Multiple Phase 2 and 3 trials in hematological malignancies and solid tumors. | [3][4] |
| Barasertib (AZD1152-HQPA) | Aurora B | Inhibits growth of SCLC cell lines in vitro and in vivo, particularly those with cMYC amplification. | Phase 1 trials have been completed. | [5] |
| Danusertib (PHA-739358) | Aurora A/B/C | Induces apoptosis and autophagy in breast and gastric cancer cells. | Phase 1 and 2 trials have been conducted in various cancers. | |
| BAY 1217389 | Mps1 | Synergizes with paclitaxel (B517696) in preclinical models. | Phase 1 trial has been completed. | |
| S81694 | Mps1 | Shows significant preclinical activity in T- and B-cell ALL models. | A Phase 1 trial in advanced solid tumors has been completed. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Mitotic checkpoint pathway and inhibitor targets.
Caption: General workflow for inhibitor evaluation.
Detailed Experimental Protocols
KIF18A Microtubule-Stimulated ATPase Assay
This assay measures the enzymatic activity of the KIF18A motor domain and is crucial for determining the potency of inhibitors like this compound.
Principle: The ATPase activity of KIF18A is stimulated by microtubules. The assay quantifies the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.
Protocol:
-
Reagents and Materials:
-
Recombinant human KIF18A motor domain protein.
-
Paclitaxel-stabilized microtubules.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20).
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. b. In a 384-well plate, add the test compound dilutions. c. Add a mixture of microtubules and ATP to each well. d. Initiate the reaction by adding the KIF18A enzyme to each well. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). f. Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent. g. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
In Vivo Tumor Xenograft Model
This model is essential for evaluating the in vivo efficacy and toxicity of anti-cancer compounds.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Human cancer cell line suspension.
-
Matrigel (optional, to improve tumor take rate).
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure: a. Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice. b. Monitor the mice for tumor growth. c. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups. d. Administer the test compound and vehicle according to the predetermined dose and schedule. e. Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. f. Monitor the body weight and general health of the mice as an indicator of toxicity. g. At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze body weight changes to assess toxicity.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Conclusion
The landscape of mitotic checkpoint inhibitors is rapidly evolving, with novel agents like this compound offering a targeted approach for chromosomally unstable cancers. While Mps1 and Aurora kinase inhibitors have shown promise, their clinical development has faced challenges. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the development of next-generation anti-mitotic therapies for cancer. Continued research into predictive biomarkers and combination strategies will be crucial to fully realize the therapeutic potential of these agents.
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of AMG-650: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AMG-650, also known as Sovilnesib, are paramount for ensuring laboratory safety and environmental compliance. While specific disposal protocols are mandated by the substance's Safety Data Sheet (SDS), which should be obtained from the supplier, this guide provides a comprehensive framework for the safe management of research-grade chemical waste in its absence.
This compound is an orally active, first-in-class small molecule inhibitor of KIF18A, a mitotic kinesin motor protein.[1][2][3][4] It is being investigated for its anti-tumor potential in various cancers.[3][4][5][6][7][8] Given its cytotoxic potential, all waste generated from its use must be considered hazardous.
Quantitative Data on Waste Management
In the absence of specific data for this compound, the following table provides a general example of how to categorize and manage waste streams for a potent, solid, research-grade compound.
| Waste Stream Category | Description | Recommended Container | Disposal Consideration |
| Solid Chemical Waste | Contaminated lab supplies (e.g., weighing papers, pipette tips, gloves, vials) and non-retrievable amounts of pure this compound. | Labeled, sealed, and chemically compatible solid waste container. | Incineration at a licensed hazardous waste facility. |
| Liquid Chemical Waste | Contaminated solvents (e.g., DMSO, saline), and media from in vitro experiments. | Labeled, sealed, and chemically compatible liquid waste container. | Incineration or chemical treatment at a licensed hazardous waste facility. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Puncture-proof sharps container. | Autoclaving followed by incineration at a licensed hazardous waste facility. |
| Grossly Contaminated PPE | Lab coats or other personal protective equipment with significant spillage. | Double-bagged in labeled, sealed plastic bags. | Incineration at a licensed hazardous waste facility. |
Experimental Protocol: Spill Decontamination and Verification
This protocol outlines the procedure for cleaning a minor spill of a solid research-grade compound like this compound and verifying the effectiveness of the decontamination.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemically resistant gloves, lab coat, safety goggles, and a respirator (if specified in the SDS).
-
Spill kit: absorbent pads, inert absorbent material (e.g., vermiculite (B1170534) or sand), two pairs of forceps, labeled waste bags, and a dustpan.
-
Decontamination solution: A solvent known to solubilize this compound (e.g., ethanol (B145695) or isopropanol), followed by a broad-spectrum cleaning agent (e.g., 10% bleach solution, followed by a water rinse).
-
Sampling materials: sterile swabs, vials with a suitable solvent for extraction, and labels.
-
Analytical equipment for verification (e.g., HPLC-UV or LC-MS/MS).
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure all necessary protective gear is worn before approaching the spill.
-
Contain the Spill: If it is a solid, carefully cover the spill with absorbent pads to prevent aerosolization. Do not use a dry sweeping method.
-
Clean the Spill:
-
Gently collect the spilled solid and contaminated absorbent materials using forceps and a dustpan. Place all materials into a labeled hazardous waste bag.
-
Decontaminate the area using a cloth soaked in the appropriate solvent, wiping from the outer edge of the spill towards the center. Place the used cloth in the waste bag.
-
Repeat the decontamination with the broad-spectrum cleaning agent, followed by a final rinse with water.
-
-
Verify Decontamination:
-
Once the area is dry, swab the surface where the spill occurred.
-
Extract the swab in a known volume of a suitable solvent.
-
Analyze the solvent using a pre-validated analytical method (e.g., HPLC-UV) to ensure that the concentration of this compound is below the established safety limit.
-
-
Doff PPE and Dispose of Waste:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific disposal instructions and regulations. Failure to do so may result in safety hazards and regulatory violations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG650 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers [morressier.com]
- 5. mayo.edu [mayo.edu]
- 6. sovilnesib (AMG 650) / Amgen, BeOne Medicines, Volastra Therap [delta.larvol.com]
- 7. preclinicalpivot.org [preclinicalpivot.org]
- 8. Facebook [cancer.gov]
Essential Safety and Handling of Amg-650 (Sovilnesib)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Amg-650, also known as Sovilnesib. As a potent, orally active, first-in-class inhibitor of the kinesin-like protein KIF18A, this compound is under investigation for its anti-cancer properties.[1][2][3] Due to its cytotoxic potential and status as an investigational new drug, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety Considerations
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, cytotoxic research compound necessitates handling with the highest degree of caution. Personnel should operate under the assumption that the compound is hazardous and adhere to established guidelines for handling potent pharmaceuticals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various handling scenarios.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Disposable lab coat or gown- Chemical splash goggles or face shield- Double-layered nitrile gloves- Respiratory protection (e.g., N95 or higher-rated respirator) within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | - Lab coat or gown- Chemical splash goggles- Nitrile gloves- Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | - Disposable gown- Chemical splash goggles and face shield- Double-layered, heavy-duty nitrile gloves- Respiratory protection (as appropriate for the scale of the spill)- Disposable shoe covers |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize risk and ensure procedural consistency. The following diagram outlines the key stages of handling this compound in a laboratory setting.
Detailed Experimental Protocols
Storage and Stability
Based on vendor recommendations, this compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should also be stored at -20°C and are generally stable for at least one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years (as per some vendor information) |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert all personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads to prevent aerosolization.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.
-
-
Decontaminate the Area:
-
Carefully collect all contaminated absorbent materials and place them in a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol), using fresh absorbent pads for each wipe.
-
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic hazardous waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) guidelines.
Disposal Plan
The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic hazardous waste.[4][5][6] This is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
-
Identify and Segregate: At the point of generation, all contaminated items must be segregated into designated, clearly labeled cytotoxic waste containers.
-
Container Types:
-
Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[6]
-
Solid Waste: Contaminated gloves, lab coats, absorbent pads, and plasticware should be collected in a dedicated, leak-proof container lined with a distinctive (often purple or yellow) bag labeled for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not dispose of down the drain.
-
-
Final Disposal: All cytotoxic waste containers must be sealed when three-quarters full and disposed of through your institution's certified hazardous waste management program.[7] Follow all local and national regulations for the disposal of cytotoxic and hazardous materials.
By implementing these safety and logistical procedures, researchers can handle this compound responsibly, ensuring a safe laboratory environment while advancing critical scientific research.
References
- 1. This compound | 2410796-79-9 | Benchchem [benchchem.com]
- 2. volastratx.com [volastratx.com]
- 3. Sovilnesib by Volastra Therapeutics for Ovarian Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
